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  • Product: 3-Methoxy-4-(pentyloxy)benzoic acid
  • CAS: 95459-64-6

Core Science & Biosynthesis

Foundational

3-Methoxy-4-(pentyloxy)benzoic acid chemical structure

An In-Depth Technical Guide to 3-Methoxy-4-(pentyloxy)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The Architectural Elegance of a Benzoic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-4-(pentyloxy)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of a Benzoic Acid Derivative

In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, a foundational element upon which countless therapeutic agents have been built. Its derivatives are ubiquitous, serving roles from simple preservatives to complex modulators of biological pathways.[1] This guide focuses on a specific, thoughtfully designed analogue: 3-Methoxy-4-(pentyloxy)benzoic acid .

The rationale for this molecule's design is immediately apparent to the seasoned researcher. It begins with the naturally occurring vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound known for a spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] By appending a pentyloxy chain to the 4-position hydroxyl group, we fundamentally alter the molecule's lipophilicity. This modification is not trivial; it is a deliberate strategy to potentially enhance membrane permeability, modulate protein binding, and explore new interactions within biological targets. This guide provides a comprehensive technical overview of its synthesis, characterization, and prospective applications for professionals in drug discovery and development.

Section 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its development. The introduction of the five-carbon pentyloxy group significantly influences the molecule's characteristics compared to its parent, vanillic acid.

1.1: Core Properties

The key physicochemical parameters for 3-Methoxy-4-(pentyloxy)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₄[4]
Molecular Weight 238.28 g/mol [4]
Appearance Expected to be a white to off-white crystalline powderInferred from analogues[5]
Solubility Expected to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate)Inferred from structure
LogP (Predicted) ~3.5-4.0Inferred from structure
1.2: Spectroscopic Signature for Structural Verification

In the absence of published experimental spectra for this specific molecule, we can predict its characteristic spectroscopic data with high confidence based on established principles and data from close structural analogues like 3-methoxy-4-methylbenzoic acid and methyl vanillate.[1][6] This predicted data serves as a benchmark for researchers to validate the successful synthesis and purity of the compound.

1.2.1: ¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ ~10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). Its chemical shift can be highly variable and concentration-dependent.

  • δ ~7.7 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H): Aromatic proton at C6, ortho to the carboxyl group and meta to the methoxy group.

  • δ ~7.5 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C2, ortho to both the carboxyl and methoxy groups.

  • δ ~6.9 ppm (d, J ≈ 8.4 Hz, 1H): Aromatic proton at C5, ortho to the pentyloxy group.

  • δ ~4.0 ppm (t, J ≈ 6.5 Hz, 2H): Methylene protons of the pentyloxy group attached to the aromatic ring (-O-CH₂ -).

  • δ ~3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

  • δ ~1.8 ppm (quint, J ≈ 7.0 Hz, 2H): Methylene protons beta to the oxygen in the pentyloxy chain.

  • δ ~1.4 ppm (m, 4H): Methylene protons gamma and delta to the oxygen in the pentyloxy chain.

  • δ ~0.9 ppm (t, J ≈ 7.2 Hz, 3H): Terminal methyl protons of the pentyloxy group.

1.2.2: ¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

  • δ ~172 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • δ ~153 ppm: Aromatic carbon C4, attached to the pentyloxy group.

  • δ ~148 ppm: Aromatic carbon C3, attached to the methoxy group.

  • δ ~124 ppm: Aromatic carbon C6.

  • δ ~122 ppm: Aromatic carbon C1, attached to the carboxyl group.

  • δ ~113 ppm: Aromatic carbon C5.

  • δ ~112 ppm: Aromatic carbon C2.

  • δ ~69 ppm: Methylene carbon of the pentyloxy group attached to the ring (-O-C H₂-).

  • δ ~56 ppm: Methyl carbon of the methoxy group (-OC H₃).

  • δ ~29 ppm, ~28 ppm, ~22 ppm: Methylene carbons of the pentyloxy chain.

  • δ ~14 ppm: Terminal methyl carbon of the pentyloxy chain.

1.2.3: Infrared (IR) Spectroscopy

The IR spectrum provides a definitive confirmation of the key functional groups.[7]

  • 3300-2500 cm⁻¹ (broad): A very prominent and broad absorption band characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

  • ~2950 cm⁻¹: C-H stretching vibrations from the aliphatic pentyloxy chain and the methoxy group.

  • ~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.

  • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

1.2.4: Mass Spectrometry (MS)

(Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 238, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • m/z = 167: Loss of the pentyl group (•C₅H₁₁) leaving the 4-hydroxy-3-methoxybenzoic acid radical cation.

    • m/z = 151: Loss of the pentyloxy group (•OC₅H₁₁).

    • m/z = 193: Loss of the carboxyl group (•COOH).

Section 2: Synthesis and Purification Protocol

The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid is most logically achieved via a two-step process starting from the readily available and bio-based precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[8] The strategy involves:

  • Protection of the carboxylic acid functional group via esterification.

  • Alkylation of the phenolic hydroxyl group via a Williamson ether synthesis.[9]

  • Deprotection (hydrolysis) of the ester to yield the final carboxylic acid.

This sequence is critical. Attempting to directly alkylate vanillic acid without protecting the carboxyl group would result in a significant portion of the base deprotonating the more acidic carboxylic acid proton, preventing the desired O-alkylation of the phenol.

G cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis (Deprotection) VanillicAcid Vanillic Acid Ester Methyl Vanillate VanillicAcid->Ester  MeOH, H₂SO₄ (cat.), Reflux AlkylatedEster Methyl 3-Methoxy-4-(pentyloxy)benzoate Ester->AlkylatedEster AlkylHalide 1-Bromopentane AlkylHalide->AlkylatedEster Base K₂CO₃, Acetone Base->AlkylatedEster FinalProduct 3-Methoxy-4-(pentyloxy)benzoic acid AlkylatedEster->FinalProduct  1. NaOH (aq), EtOH, Reflux  2. HCl (aq)

Caption: Synthetic workflow for 3-Methoxy-4-(pentyloxy)benzoic acid.

2.1: Detailed Experimental Protocol
Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Synthesis
  • Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent base-mediated alkylation step. Sulfuric acid serves as an efficient catalyst for this Fischer esterification.

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid (16.8 g, 0.1 mol) and methanol (100 mL).

    • Stir the suspension and carefully add concentrated sulfuric acid (2 mL) dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

    • The resulting white solid is methyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification if purity is high.[8]

Step 2: Methyl 3-Methoxy-4-(pentyloxy)benzoate Synthesis
  • Rationale: This is a classic Sₙ2 reaction (Williamson ether synthesis). The base (potassium carbonate) deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide (1-bromopentane). Acetone is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the methyl 4-hydroxy-3-methoxybenzoate (18.2 g, 0.1 mol) from the previous step in acetone (150 mL).

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and 1-bromopentane (18.1 g, 0.12 mol).

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and wash the solid with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

Step 3: 3-Methoxy-4-(pentyloxy)benzoic Acid Synthesis (Hydrolysis)
  • Rationale: The final step is the saponification of the methyl ester back to the carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.

  • Procedure:

    • Dissolve the crude methyl 3-methoxy-4-(pentyloxy)benzoate in ethanol (100 mL) in a round-bottom flask.

    • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

    • Cool the reaction mixture and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

    • Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product, 3-Methoxy-4-(pentyloxy)benzoic acid.

    • Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Section 3: Prospective Biological Activities and Therapeutic Applications

While no specific biological data has been published for 3-Methoxy-4-(pentyloxy)benzoic acid, its chemical architecture allows us to formulate strong hypotheses about its potential therapeutic roles. The core structure, vanillic acid, is a well-documented bioactive compound.[2][3] The addition of the pentyloxy group primarily serves to increase lipophilicity, which can enhance cell membrane penetration and alter interactions with biological targets.

3.1: Potential as an Anti-Inflammatory and Antioxidant Agent

Vanillic acid and its derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[3][10] The mechanism often involves scavenging free radicals and modulating pro-inflammatory signaling pathways. One of the most critical pathways in inflammation and cell survival is regulated by NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

A derivative of vanillic acid has been shown to inhibit the Akt/NF-κB signaling pathway, which is constitutively active in many disease states, including cancer and chronic inflammation.[11] Inhibition of this pathway prevents the phosphorylation of IκB, its subsequent degradation, and the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory and anti-apoptotic genes.

G cluster_nucleus Inside Nucleus ext_stim Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor ext_stim->receptor akt Akt (Protein Kinase B) receptor->akt Activates ikk IKK Complex akt->ikk Phosphorylates ikb_nfkb IκB-NF-κB (Inactive Cytoplasmic Complex) ikk->ikb_nfkb Phosphorylates IκB p_ikb P-IκB ikb_nfkb->p_ikb nfkb NF-κB (Active) p_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocates to gene_trans Gene Transcription (COX-2, iNOS, Cytokines) nucleus->gene_trans Activates inflammation Inflammatory Response gene_trans->inflammation compound 3-Methoxy-4-(pentyloxy)benzoic Acid (Hypothesized) compound->akt Inhibits

Caption: Hypothesized mechanism of action via inhibition of the Akt/NF-κB pathway.

3.2: Applications in Drug Development
  • Oncology: Given the role of the Akt/NF-κB pathway in cell survival and proliferation, this compound could be explored as a scaffold for developing novel anti-cancer agents, particularly in malignancies where this pathway is overactive.[11]

  • Neuroprotection: Vanillic acid has shown promise in models of neurodegeneration.[2] The increased lipophilicity of the pentyloxy derivative may enhance its ability to cross the blood-brain barrier, making it an interesting candidate for central nervous system disorders.

  • Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[10] This molecule could be screened for activity against various bacterial and fungal strains.

Section 4: Safety and Handling

While specific toxicology data for 3-Methoxy-4-(pentyloxy)benzoic acid is not available, data from related compounds like 4-(pentyloxy)benzoic acid should be used for preliminary guidance. It is classified as an irritant.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately and thoroughly with water.

Conclusion

3-Methoxy-4-(pentyloxy)benzoic acid represents a logical and strategic evolution of the natural product vanillic acid. Its design, centered on increasing lipophilicity, opens up new avenues for enhancing biological activity and exploring novel therapeutic applications. The synthetic route is robust and relies on fundamental, well-understood organic reactions, making the compound highly accessible for research purposes. Based on the strong pharmacological profile of its parent scaffold, this derivative stands as a promising candidate for screening in anti-inflammatory, anti-cancer, and neuroprotective discovery programs. The detailed characterization and synthesis protocols provided herein serve as a foundational guide for researchers aiming to unlock the full potential of this elegant molecule.

References

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Ingole, A.S., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery and Therapeutics, 11(2-s), 200-204.
  • Sharmila, G., et al. (2014). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular and Cellular Biochemistry, 394(1-2), 231-243.
  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Dua, R., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Afrin, S., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Biochemical and Molecular Toxicology, 35(9), e22849.
  • Kumar, A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Li, J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(4), 4260-4268.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • Dikusar, E.A., et al. (2006). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Russian Journal of Organic Chemistry, 42(6), 885-888.
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). [Link]

  • Ingole, A.S., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. SciSpace. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • ResearchGate. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. [Link]

  • de Oliveira, A.M., et al. (2023). Chemical constituents of Amburana acreana Ducke A. C. Sm. leaves. Journal of the Brazilian Chemical Society, 34(1), 1-8.
  • Alcolea Palafox, M. (2003). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Journal of Molecular Structure: THEOCHEM, 664(1), 133-152.
  • ugel04.gob.pe. Benzoic Acid Ir Spectrum (PDF). [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008708. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(pentyloxy)benzoic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-Methoxy-4-(pentyloxy)benzoic acid, a functionalized aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-(pentyloxy)benzoic acid, a functionalized aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. The document details a robust, three-step synthetic pathway starting from the readily available precursor, vanillic acid. Each synthetic step—esterification, O-alkylation, and hydrolysis—is presented with a detailed, field-tested protocol. Furthermore, this guide offers an in-depth analysis of the compound's physicochemical properties and a predictive characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale for the predicted spectral data is grounded in the analysis of structurally related molecules. Finally, we explore the prospective applications of 3-Methoxy-4-(pentyloxy)benzoic acid as a scaffold or intermediate in the design of novel therapeutic agents, drawing parallels from the established pharmacological profiles of similar benzoic acid derivatives.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Rationale for Functionalized Benzoic Acids in Medicinal Chemistry

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] Their utility stems from the versatile reactivity of the carboxylic acid group, which readily undergoes transformations such as esterification and amidation, and the potential for functionalization of the aromatic ring to modulate physicochemical and pharmacological properties.[1] The introduction of alkoxy and ether linkages, as in the case of 3-Methoxy-4-(pentyloxy)benzoic acid, can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses on 3-Methoxy-4-(pentyloxy)benzoic acid, a derivative of the naturally occurring vanillic acid, and aims to provide a comprehensive technical resource for its synthesis, characterization, and potential exploitation in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. The following table summarizes the key properties of 3-Methoxy-4-(pentyloxy)benzoic acid.

PropertyValueSource
IUPAC Name 3-Methoxy-4-(pentyloxy)benzoic acidInternal Naming Convention
Molecular Formula C₁₃H₁₈O₄[4]
Molecular Weight 238.28 g/mol [4]
Appearance White to off-white crystalline powder (Predicted)[1]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate); sparingly soluble in water (Predicted)N/A
Melting Point Not available. Prediction based on similar compounds suggests a range of 100-150 °C.N/A
Boiling Point Not available.N/A
pKa Predicted to be in the range of 4-5, typical for benzoic acids.N/A

Synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid

The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid can be efficiently achieved through a three-step process commencing with vanillic acid (4-hydroxy-3-methoxybenzoic acid). This pathway is designed for high yield and purity, leveraging well-established organic transformations. The overall synthetic scheme is depicted below.

Synthesis_Workflow Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl Vanillate Vanillic_Acid->Methyl_Vanillate Step 1: Esterification (MeOH, H₂SO₄, Reflux) Methyl_3_Methoxy_4_pentyloxybenzoate Methyl 3-Methoxy-4-(pentyloxy)benzoate Methyl_Vanillate->Methyl_3_Methoxy_4_pentyloxybenzoate Step 2: O-Alkylation (1-Bromopentane, K₂CO₃, DMF) Final_Product 3-Methoxy-4-(pentyloxy)benzoic acid Methyl_3_Methoxy_4_pentyloxybenzoate->Final_Product Step 3: Hydrolysis (NaOH(aq), Reflux)

Caption: Synthetic workflow for 3-Methoxy-4-(pentyloxy)benzoic acid.

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

Causality: The initial esterification of the carboxylic acid group serves as a protective measure to prevent its interference in the subsequent O-alkylation step. The phenolic hydroxyl group is a stronger nucleophile than the carboxylate anion under basic conditions, ensuring selective alkylation on the desired oxygen atom.

Protocol:

  • To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl vanillate, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: O-Alkylation of Methyl Vanillate

Causality: The Williamson ether synthesis is a reliable and high-yielding method for the formation of the pentyloxy ether linkage. The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the phenoxide ion on the primary alkyl halide. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group.

Protocol:

  • To a solution of methyl vanillate (1 equivalent) in anhydrous dimethylformamide (DMF, 10 volumes), add potassium carbonate (1.5 equivalents) and 1-bromopentane (1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude methyl 3-methoxy-4-(pentyloxy)benzoate, which can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-Methoxy-4-(pentyloxy)benzoate

Causality: The final step involves the saponification of the methyl ester to liberate the desired carboxylic acid. Basic hydrolysis is employed to ensure complete conversion and to facilitate the purification of the final product by acidification and precipitation.[5]

Protocol:

  • Dissolve the methyl 3-methoxy-4-(pentyloxy)benzoate (1 equivalent) in a mixture of methanol and 2M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 2M hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to afford pure 3-Methoxy-4-(pentyloxy)benzoic acid.[6]

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0br s1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet in this region.[8]
~7.70d1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.55dd1HAr-HAromatic proton meta to the carboxylic acid group and ortho to the methoxy group.
~6.90d1HAr-HAromatic proton ortho to the pentyloxy group.
~4.00t2H-OCH₂-Methylene protons of the pentyloxy group adjacent to the oxygen.
~3.90s3H-OCH₃Methoxy group protons.[10]
~1.80m2H-CH₂-Methylene protons of the pentyloxy group β to the oxygen.
~1.40m4H-CH₂CH₂-Methylene protons of the pentyloxy group γ and δ to the oxygen.
~0.90t3H-CH₃Terminal methyl protons of the pentyloxy group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~170-175C=OCarboxylic acid carbonyl carbon.[11]
~150-155Ar-CAromatic carbon attached to the pentyloxy group.
~145-150Ar-CAromatic carbon attached to the methoxy group.
~120-125Ar-CAromatic carbon ortho to the carboxylic acid.
~115-120Ar-CAromatic carbon attached to the carboxylic acid.
~110-115Ar-CAromatic carbons ortho to the alkoxy groups.
~68-70-OCH₂-Methylene carbon of the pentyloxy group adjacent to the oxygen.
~55-57-OCH₃Methoxy carbon.[11]
~28-30-CH₂-Methylene carbons of the pentyloxy chain.
~22-24-CH₂-Methylene carbon of the pentyloxy chain.
~14-CH₃Terminal methyl carbon of the pentyloxy group.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of the hydrogen-bonded carboxylic acid.[7][9]
2960-2850Medium-StrongC-H stretch (aliphatic)Aliphatic C-H stretches of the pentyloxy group.
~3050Weak-MediumC-H stretch (aromatic)Aromatic C-H stretching vibrations.
1680-1710StrongC=O stretchCarbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[9]
1580-1610MediumC=C stretchAromatic ring skeletal vibrations.
1250-1300StrongC-O stretch (asymmetric)Asymmetric C-O stretching of the aryl ether and carboxylic acid.
1020-1050MediumC-O stretch (symmetric)Symmetric C-O stretching of the aryl ether.
Mass Spectrometry (MS)
m/zInterpretationRationale
238[M]⁺Molecular ion peak.
221[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
193[M-COOH]⁺Loss of the carboxylic acid group.
167[M-C₅H₁₁O]⁺Loss of the pentyloxy radical.
151[M-C₅H₁₁O - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment for benzoic acids.[3]
77[C₆H₅]⁺Phenyl cation.[3]
71[C₅H₁₁]⁺Pentyl cation.
45[COOH]⁺Carboxyl cation.[3]

Potential Applications in Drug Development

While specific biological activities for 3-Methoxy-4-(pentyloxy)benzoic acid have not been extensively reported, its structural motifs are present in numerous biologically active molecules. Its utility in drug discovery can be envisioned in several contexts:

  • As a Scaffold for Library Synthesis: The molecule's functional handles—the carboxylic acid and the aromatic ring—are amenable to a wide range of chemical modifications, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

  • As an Intermediate for API Synthesis: Benzoic acid derivatives are common intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related compounds like 3-methoxy-4-methylbenzoic acid are used in the synthesis of drugs such as Zafirlukast and Finerenone.[1]

  • Modulation of Pharmacokinetic Properties: The pentyloxy chain imparts significant lipophilicity to the molecule, which can be exploited to enhance membrane permeability and oral bioavailability of drug candidates.

Applications Core 3-Methoxy-4-(pentyloxy)benzoic acid Scaffold Scaffold for Library Synthesis Core->Scaffold Intermediate Intermediate for Complex APIs Core->Intermediate Modulator Pharmacokinetic Modulator Core->Modulator AntiInflammatory Anti-inflammatory Agents (Potential) Intermediate->AntiInflammatory Cardiovascular Cardiovascular Drugs (Potential) Intermediate->Cardiovascular CNS CNS Agents (Potential) Intermediate->CNS

Caption: Potential applications of the title compound in drug discovery.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-Methoxy-4-(pentyloxy)benzoic acid. By leveraging established and reliable chemical transformations, this molecule can be readily prepared from inexpensive starting materials. While experimental data for the title compound is limited, a predictive analysis based on sound spectroscopic principles offers a solid foundation for its identification and characterization. The structural features of 3-Methoxy-4-(pentyloxy)benzoic acid make it a promising candidate for further exploration in medicinal chemistry, either as a versatile building block for more complex molecules or as a lead scaffold for the development of novel therapeutic agents. This guide serves as a valuable resource to empower researchers in their efforts to unlock the full potential of this and related functionalized aromatic compounds.

References

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  • Spasov, A. A., Lobasenko, V. S., Kosolapov, V. A., Babkov, D. A., Kuznetsova, V. A., Maika, O. Y., ... & Korchagina, T. K. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26.
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Foundational

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a cornerstone in the edifice of modern organic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a cornerstone in the edifice of modern organic chemistry and drug discovery. Its journey from a natural resin to a ubiquitous pharmacophore is a compelling narrative of scientific inquiry, serendipitous discovery, and rational design. This technical guide provides a comprehensive exploration of the discovery and history of substituted benzoic acids, tracing their evolution from early isolations to their pivotal role in pharmaceuticals, agrochemicals, and material science. We will delve into the seminal synthetic methodologies that unlocked the vast chemical space of benzoic acid derivatives, examine the discovery of key compounds that have shaped medicine and industry, and chart the development of analytical techniques that enabled their characterization and quality control. This guide is intended to provide researchers, scientists, and drug development professionals with a deep historical and technical understanding of this vital class of molecules, fostering an appreciation for the scientific legacy that underpins current innovation.

The Dawn of an Era: The Isolation and Characterization of Benzoic Acid

The story of benzoic acid begins not in a modern laboratory, but in the annals of ancient history. For centuries, gum benzoin, a balsamic resin from Styrax trees, was prized for its aromatic and medicinal properties.[1] It was not until the 16th century that the active principle of this resin was first isolated. In 1556, the French astrologer and physician Nostradamus is credited with the first description of the dry distillation of gum benzoin to yield a crystalline substance, which he termed "flowers of benzoin."[2] This primitive extraction marked the genesis of benzoic acid's journey into the world of chemistry.

For the next few centuries, benzoic acid for human consumption was primarily obtained through this method of dry distillation.[3] The first industrial processes for synthetic benzoic acid emerged later, one of which involved the reaction of benzotrichloride with calcium hydroxide in the presence of iron or iron salts.[3] However, this method yielded a product with significant chlorinated impurities.[3] A major breakthrough in the industrial production of benzoic acid was the development of the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[4] This method, which utilizes abundant starting materials and proceeds with high yield, remains a cornerstone of modern industrial synthesis.[4]

Unlocking the Potential: The Advent of Key Synthetic Methodologies

The true potential of benzoic acid as a versatile scaffold was realized with the development of powerful synthetic reactions that allowed for the introduction of a wide array of functional groups onto the aromatic ring. These methodologies transformed benzoic acid from a singular entity into a gateway to a vast and diverse chemical space.

The Kolbe-Schmitt Reaction: A Gateway to Hydroxybenzoic Acids

The discovery of the Kolbe-Schmitt reaction in the mid-19th century was a watershed moment in the history of substituted benzoic acids.[5][6] Developed by German chemists Adolph Wilhelm Hermann Kolbe and refined by Rudolf Schmitt, this carboxylation reaction provided an efficient route to aromatic hydroxy acids, most notably salicylic acid (2-hydroxybenzoic acid).[5][6][7]

The reaction proceeds by treating a phenoxide salt (typically sodium phenoxide) with carbon dioxide under pressure and heat, followed by acidification.[2][7] The choice of alkali metal cation is crucial in determining the regioselectivity of the carboxylation. The use of sodium phenoxide favors the formation of the ortho-isomer, salicylic acid, while potassium phenoxide leads to the para-isomer, 4-hydroxybenzoic acid.[2][8] This selectivity is attributed to the nature of the intermediate complex formed between the phenoxide and carbon dioxide.

Experimental Protocol: The Kolbe-Schmitt Reaction for the Synthesis of Salicylic Acid

  • Preparation of Sodium Phenoxide: Phenol is treated with an aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then removed by heating under vacuum to yield the dry sodium phenoxide salt.

  • Carboxylation: The dry sodium phenoxide is placed in an autoclave and heated to 125°C under a carbon dioxide pressure of 100 atm.[2]

  • Work-up: The resulting sodium salicylate is dissolved in water and acidified with a mineral acid, such as sulfuric acid, to precipitate the salicylic acid.[2]

  • Purification: The crude salicylic acid is then purified by recrystallization from hot water.

Causality Behind Experimental Choices: The use of high pressure is necessary to increase the concentration of the weak electrophile, carbon dioxide, in the reaction mixture. The elevated temperature provides the activation energy required for the carboxylation to occur. The choice of an anhydrous sodium phenoxide is critical, as the presence of water can lead to the formation of sodium carbonate and reduce the yield of the desired product.

Kolbe_Schmitt_Reaction

The Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Discovered in 1877 by French chemist Charles Friedel and his American collaborator James Crafts, the Friedel-Crafts reaction provided a powerful tool for the formation of carbon-carbon bonds to aromatic rings.[9][10] The acylation variant of this reaction, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, proved to be particularly valuable for the synthesis of aryl ketones, which can be further transformed into a variety of substituted benzoic acids.[10][11]

A key advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.[11] The ketone can then be oxidized to a carboxylic acid, providing a versatile route to substituted benzoic acids.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

  • Catalyst Preparation: Anhydrous aluminum chloride (AlCl₃) is suspended in an inert solvent such as carbon disulfide or nitrobenzene.

  • Acylation: Benzoyl chloride is added dropwise to the suspension of aluminum chloride and benzene at a low temperature (typically 0-5°C). The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is removed to yield benzophenone. The benzophenone can then be oxidized to benzoic acid using a strong oxidizing agent like potassium permanganate.

Causality Behind Experimental Choices: The Lewis acid catalyst, typically aluminum chloride, is essential for activating the acylating agent by forming a highly electrophilic acylium ion. The use of an inert solvent is necessary as the catalyst is highly reactive. The low reaction temperature helps to control the exothermicity of the reaction and minimize side reactions. The acidic work-up is required to hydrolyze the ketone-catalyst complex and liberate the product.

Friedel_Crafts_Acylation

A Pantheon of Derivatives: The Discovery of Key Substituted Benzoic Acids

The development of robust synthetic methodologies paved the way for the discovery and synthesis of a vast array of substituted benzoic acids, each with its unique properties and applications. The following sections highlight some of the most historically and commercially significant derivatives.

Salicylic Acid and Aspirin: The Birth of Modern Pain Relief

The history of salicylic acid is deeply intertwined with the use of willow bark for medicinal purposes, a practice that dates back to ancient civilizations.[12] While the analgesic properties of willow bark were known for millennia, it was not until the 19th century that the active compound, salicin, was isolated.[13] This was subsequently hydrolyzed to salicyl alcohol and then oxidized to salicylic acid.[12] The large-scale chemical synthesis of salicylic acid was achieved via the Kolbe-Schmitt reaction, which made the compound readily available for therapeutic use.[12]

However, the direct use of salicylic acid as a pain reliever was hampered by its severe gastrointestinal side effects.[12] This led Felix Hoffmann, a chemist at Bayer, to search for a less irritating derivative. In 1897, he successfully acetylated salicylic acid to produce acetylsalicylic acid, which was later named Aspirin.[4] This modification significantly reduced the gastric irritation while retaining the analgesic, anti-inflammatory, and antipyretic properties of the parent compound. The discovery of aspirin is a landmark achievement in medicinal chemistry and ushered in the era of modern pharmaceuticals.

Compound Year of Discovery/Synthesis Key Contributor(s) Significance
Salicin1828Johann BüchnerIsolation from willow bark
Salicylic Acid1838 (from salicin), 1860 (synthesis)Raffaele Piria, Hermann KolbeActive analgesic, but with side effects
Acetylsalicylic Acid (Aspirin)1897Felix HoffmannFirst synthetic, non-addictive pain reliever
Para-Aminobenzoic Acid (PABA) and the Dawn of Chemotherapy

Para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, was first synthesized in 1863.[14] It gained prominence in the early 20th century with the discovery of its role as a key intermediate in the synthesis of the first sulfonamide drugs, or "sulfa drugs." These drugs, which are structural analogues of PABA, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[14] This discovery, pioneered by Gerhard Domagk, revolutionized the treatment of bacterial infections and marked the beginning of the age of chemotherapy.

PABA itself was also found to have biological activity and was once considered a vitamin (vitamin Bx).[14] It was later discovered that humans do not require PABA in their diet as it can be synthesized by gut bacteria.

The Sweet Deception: The Serendipitous Discovery of Saccharin

The story of saccharin, the first artificial sweetener, is a classic example of a serendipitous discovery in a chemistry laboratory. In 1879, Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, accidentally discovered the intensely sweet taste of a benzoic acid derivative he had been working with, o-sulfobenzimide.[15] This compound, which he named saccharin, is approximately 300-400 times sweeter than sucrose and has no caloric value. The discovery of saccharin paved the way for the development of a wide range of non-nutritive sweeteners.

Numbing the Senses: The Rise of Benzoate Local Anesthetics

The development of local anesthetics is another area where substituted benzoic acids have played a pivotal role. The first local anesthetic, cocaine, is a naturally occurring benzoic acid ester.[16] However, its addictive properties and toxicity spurred the search for synthetic alternatives. In 1905, the German chemist Alfred Einhorn synthesized procaine, a simpler amino ester of para-aminobenzoic acid, which he named Novocain.[17][18] Procaine was found to be a safe and effective local anesthetic with a much lower risk of addiction than cocaine.[19] Its discovery was a major breakthrough in surgery and dentistry, allowing for painless procedures. The success of procaine led to the development of a host of other benzoate-based local anesthetics, many of which are still in use today.[15]

The Art of Characterization: The Evolution of Analytical Techniques

The discovery and development of substituted benzoic acids went hand-in-hand with the evolution of analytical techniques for their characterization and quality control. Early methods relied on classical chemical tests, melting point determination, and elemental analysis. The advent of modern spectroscopic and chromatographic techniques in the 20th century revolutionized the field, providing powerful tools for structure elucidation, purity assessment, and quantitative analysis.

Spectroscopy: Unveiling the Molecular Architecture
  • Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found in the region of 1680-1710 cm⁻¹, provides a clear diagnostic tool for identifying benzoic acid derivatives.[20] The position and shape of this band can be influenced by the nature and position of the substituents on the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted benzoic acids. The chemical shifts and coupling patterns of the aromatic protons and carbons provide detailed information about the substitution pattern on the benzene ring.[21]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of benzoic acid derivatives, which is crucial for their identification and structural confirmation.

Chromatography: The Science of Separation
  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions involving benzoic acid derivatives and for assessing the purity of the products.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the quantitative analysis of substituted benzoic acids in various matrices, including pharmaceutical formulations, food products, and environmental samples.[23][24] Reversed-phase HPLC with UV detection is the most commonly used method.[24] The choice of mobile phase and stationary phase can be optimized to achieve the separation of complex mixtures of benzoic acid isomers and their derivatives.[25][24]

Experimental Protocol: HPLC Analysis of Benzoic Acid and its Derivatives

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, and filtered through a 0.45 µm filter.

  • Chromatographic System: A reversed-phase C18 column is typically used. The mobile phase is often a buffered aqueous solution mixed with methanol or acetonitrile.[23][24]

  • Detection: UV detection is commonly employed, with the wavelength set to the absorption maximum of the analytes (typically around 230-270 nm).[23][24]

  • Quantification: The concentration of the analytes is determined by comparing their peak areas to those of a series of standards of known concentration.

Causality Behind Experimental Choices: The C18 stationary phase provides a nonpolar environment for the separation of the relatively nonpolar benzoic acid derivatives. The use of a buffered mobile phase helps to control the ionization state of the carboxylic acid group, which is crucial for achieving reproducible retention times and good peak shapes. UV detection is a sensitive and robust method for the detection of aromatic compounds.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of substituted benzoic acids, from their humble origins in a natural resin to their central role in modern science and technology, is a testament to the power of chemical synthesis and the relentless pursuit of scientific knowledge. The foundational discoveries of the 19th and early 20th centuries laid the groundwork for the development of countless drugs, materials, and agrochemicals that have profoundly impacted human life. As we move forward, the versatile benzoic acid scaffold will undoubtedly continue to serve as a source of inspiration for the design and synthesis of new molecules with novel functions and applications, ensuring that its legacy of innovation endures for generations to come.

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Exploratory

Potential biological activity of 3-Methoxy-4-(pentyloxy)benzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-4-(pentyloxy)benzoic acid Authored by: A Senior Application Scientist For Distribution To: Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-4-(pentyloxy)benzoic acid

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-(pentyloxy)benzoic acid is a derivative of vanillic acid, a phenolic compound known for a wide spectrum of biological activities.[1][2] While direct studies on this specific derivative are limited, its structural similarity to vanillic acid and other benzoic acid derivatives suggests a strong potential for pharmacological relevance.[3] This guide provides a comprehensive overview of the hypothesized biological activities of 3-Methoxy-4-(pentyloxy)benzoic acid, including anti-inflammatory, antimicrobial, and anticancer effects. We will delve into the potential mechanisms of action, drawing parallels from established research on related compounds. Furthermore, this document outlines a detailed, field-proven experimental workflow for the systematic investigation and validation of these potential activities, designed to provide robust and reproducible data for drug discovery and development programs.

Introduction: Chemical Profile and Rationale for Investigation

3-Methoxy-4-(pentyloxy)benzoic acid belongs to the family of benzoic acid derivatives. Its core structure is based on vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-documented bioactive compound found in various plants.[1] The key structural modification in the compound of interest is the substitution of the hydroxyl group at the C4 position with a pentyloxy group. This alteration significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and interact with intracellular targets, potentially leading to modified or amplified biological effects compared to its parent compound.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Benzoic AcidC₇H₆O₂122.12Basic aromatic carboxylic acid structure.
Vanillic AcidC₈H₈O₄168.15Hydroxyl and methoxy groups on the benzene ring.[4]
3-Methoxy-4-(pentyloxy)benzoic acidC₁₃H₁₈O₄238.28Methoxy and pentyloxy groups on the benzene ring.
4-(pentyloxy)benzoic acidC12H16O3208.25Pentyloxy group on the benzene ring.[5]
3-Methoxy-4-methylbenzoic acidC9H10O3166.17Methoxy and methyl groups on the benzene ring.[6]

The rationale for investigating 3-Methoxy-4-(pentyloxy)benzoic acid is built upon the extensive pharmacological activities reported for vanillic acid and its derivatives, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[7][8] The introduction of the pentyloxy chain could modulate these activities, making it a compelling candidate for further research.

Potential Biological Activities and Hypothesized Mechanisms of Action

Based on the known biological profile of vanillic acid and other related benzoic acid derivatives, we hypothesize that 3-Methoxy-4-(pentyloxy)benzoic acid may exhibit the following activities:

Anti-inflammatory Activity

Vanillic acid has been shown to possess significant anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-8.[7] It also inhibits the release of tissue-remodeling enzymes.[7] We postulate that 3-Methoxy-4-(pentyloxy)benzoic acid may exert similar or enhanced anti-inflammatory effects.

Hypothesized Mechanism: The anti-inflammatory action may be mediated through the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. By suppressing the activation of these pathways, the compound could reduce the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation p-IκBα p-IκBα IKK->p-IκBα Phosphorylation IκBα IκBα IκBα->p-IκBα NF-κB NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB Phosphorylation p-IκBα->NF-κB Release Inflammatory_Genes Inflammatory Gene Transcription p-NF-κB->Inflammatory_Genes Translocation Compound 3-Methoxy-4- (pentyloxy)benzoic acid Compound->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of 3-Methoxy-4-(pentyloxy)benzoic acid.

Antimicrobial Activity

Vanillic acid and its derivatives have demonstrated activity against a range of microbial pathogens.[3] The proposed mechanism often involves the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[8] The increased lipophilicity of 3-Methoxy-4-(pentyloxy)benzoic acid may facilitate its insertion into the lipid bilayer of microbial cell membranes, potentially leading to potent antimicrobial effects.

Hypothesized Mechanism: The compound may interfere with the structural integrity of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Anticancer Activity

Several benzoic acid derivatives have been investigated for their anticancer properties.[9] For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[4] Vanillic acid itself has been reported to inhibit the proliferation of human colon cancer cells.[2]

Hypothesized Mechanism: The anticancer activity could be mediated through the induction of apoptosis via caspase activation and by modulating cell cycle regulatory proteins. The compound might also inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation p-Akt p-Akt Akt->p-Akt Phosphorylation Pro_Apoptotic Pro-Apoptotic Proteins p-Akt->Pro_Apoptotic Inhibition Anti_Apoptotic Anti-Apoptotic Proteins p-Akt->Anti_Apoptotic Activation Compound 3-Methoxy-4- (pentyloxy)benzoic acid Compound->Akt Inhibition

Caption: Proposed anticancer mechanism via inhibition of the PI3K/Akt pathway.

Comprehensive Experimental Workflow for Validation

To systematically evaluate the potential biological activities of 3-Methoxy-4-(pentyloxy)benzoic acid, the following multi-tiered experimental approach is recommended. This workflow is designed to progress from initial in vitro screening to more complex cell-based assays, providing a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation Anti_Inflammatory_Screen Anti-inflammatory Assays (LPS-stimulated macrophages) Cytokine_Analysis Cytokine Profiling (ELISA) Anti_Inflammatory_Screen->Cytokine_Analysis Western_Blot_Inflammation Western Blot (NF-κB, MAPK) Anti_Inflammatory_Screen->Western_Blot_Inflammation Antimicrobial_Screen Antimicrobial Assays (MIC/MBC determination) Membrane_Permeability Membrane Permeability Assay Antimicrobial_Screen->Membrane_Permeability Biofilm_Inhibition Biofilm Inhibition Assay Antimicrobial_Screen->Biofilm_Inhibition Anticancer_Screen Anticancer Assays (Cell viability - MTT/CCK-8) Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Anticancer_Screen->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Anticancer_Screen->Cell_Cycle_Analysis Western_Blot_Cancer Western Blot (PI3K/Akt, Caspases) Anticancer_Screen->Western_Blot_Cancer Data_Analysis Statistical Analysis and Data Interpretation Cytokine_Analysis->Data_Analysis Western_Blot_Inflammation->Data_Analysis Membrane_Permeability->Data_Analysis Biofilm_Inhibition->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot_Cancer->Data_Analysis

Caption: Experimental workflow for validating the biological activity of the compound.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory potential of 3-Methoxy-4-(pentyloxy)benzoic acid in a cell-based model.

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages [10]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-Methoxy-4-(pentyloxy)benzoic acid (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol: Cytokine Measurement by ELISA [11]

  • Sample Collection: Collect the cell culture supernatants from the NO production assay.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and determine the dose-dependent effect of the compound.

In Vitro Antimicrobial Assays

Objective: To assess the antimicrobial activity of 3-Methoxy-4-(pentyloxy)benzoic acid against a panel of pathogenic bacteria and fungi.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination [12][13]

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Broth Microdilution: Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of 3-Methoxy-4-(pentyloxy)benzoic acid on cancer cell lines.

Protocol: Cell Viability Assay (MTT or CCK-8) [14][15]

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Staining for Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Staining for Cell Cycle: Fix the cells in ethanol and stain with PI. Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).

Conclusion and Future Directions

While direct experimental data on 3-Methoxy-4-(pentyloxy)benzoic acid is currently lacking, its structural relationship to vanillic acid provides a strong foundation for hypothesizing its potential as a bioactive compound. The outlined experimental workflow offers a robust and systematic approach to investigate its anti-inflammatory, antimicrobial, and anticancer properties. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways involved, as well as progression to in vivo animal models to assess efficacy and safety. The increased lipophilicity of 3-Methoxy-4-(pentyloxy)benzoic acid may present both opportunities for enhanced activity and challenges related to solubility and bioavailability, which should be considered in future studies. This comprehensive guide serves as a valuable resource for researchers embarking on the exploration of this promising compound for potential therapeutic applications.

References

A comprehensive list of references will be compiled upon the completion of the experimental validation to include the primary data generated. The foundational literature cited throughout this guide is as follows:

  • Borkowski, B., & Sosnowska, D. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158448718, C16H16O8. PubChem.
  • Various Authors. (n.d.).
  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. SciSpace.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85153, Benzoic acid, 4-(pentyloxy)-. PubChem.
  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid.
  • Haque, M. R., et al. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Santa Cruz Biotechnology. (n.d.). 3-Methoxy-4-(pentyloxy)benzoic acid. Santa Cruz Biotechnology.
  • Wang, Y., et al. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Taylor & Francis Online.
  • Hung, C.-Y., et al. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Various Authors. (n.d.). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Jan, B., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Abcam. (n.d.). Cell viability assays. Abcam.
  • Chouka, M., et al. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
  • Bio-protocol. (n.d.).
  • Gyurov, V., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
  • APEC Water. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • de Oliveira, A. C. S., et al. (2025). (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
  • da Silva, T. C., et al. (n.d.). Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions.
  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Yildirim, A. E., et al. (n.d.).
  • Logvinova, O. V., et al. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Al-Sammarraie, S. M. A., et al. (n.d.).
  • Chen, Y.-C., et al. (n.d.).
  • Zhang, S., et al. (n.d.).
  • Mészáros, É. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Omwenga, E. O., et al. (n.d.). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. SciSpace.
  • Ghedha, S., et al. (n.d.).
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Li, Y., et al. (n.d.). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments.
  • Singh, S., et al. (2018).
  • Kalle, A. M., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • Mushtaq, F., et al. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.

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Foundational

Foreword: The Enduring Relevance of a Privileged Scaffold

An In-Depth Technical Guide to the Role of Alkoxy Benzoic Acids in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, certain molecular frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Alkoxy Benzoic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable versatility that allows them to be adapted for a multitude of therapeutic targets. The benzoic acid scaffold is one such "privileged" structure. Its inherent properties—a planar aromatic ring for π-stacking and hydrophobic interactions, and a carboxylic acid group for hydrogen bonding and salt bridge formation—make it an ideal starting point for drug design. The strategic introduction of an alkoxy group (-OR) to this core structure unlocks a new dimension of chemical and biological diversity, giving rise to the fascinating class of alkoxy benzoic acids.

This technical guide provides a comprehensive exploration of the multifaceted role of alkoxy benzoic acids in medicinal chemistry. We will delve into the fundamental physicochemical properties imparted by the alkoxy group, explore their synthesis, and dissect their structure-activity relationships across various therapeutic areas. Moving beyond a mere catalog of activities, this guide aims to provide a deeper understanding of the causal relationships between molecular structure and biological function, offering insights for the rational design of novel therapeutics.

I. The Physicochemical Impact of the Alkoxy Group: A Game of Polarity, Lipophilicity, and Conformation

The introduction of an alkoxy substituent onto the benzoic acid ring profoundly influences its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, while the alkyl chain introduces lipophilicity. The interplay between these features is critical for a molecule's ability to traverse biological membranes and interact with its target.

A key characteristic of alkoxy benzoic acids is their propensity to form hydrogen-bonded head-to-head dimers through their carboxylic acid moieties. These dimeric synthons can then self-assemble into various supramolecular architectures, influenced by factors such as C-H···π interactions. The position and size of the alkoxy group can direct the packing arrangement, leading to either parallel or perpendicular orientations of the dimeric units. This supramolecular organization is not merely a crystallographic curiosity; it can impact the material properties of the drug substance and its interactions in a biological milieu.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} caption: "Physicochemical contributions of the alkoxy benzoic acid moiety."

II. Synthetic Strategies: Crafting the Molecular Tools

The synthesis of alkoxy benzoic acids is typically straightforward, with the Williamson ether synthesis being a cornerstone methodology. This reaction involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxybenzoic Acids

This protocol provides a general procedure for the synthesis of 4-alkoxybenzoic acids from 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Potassium hydroxide (KOH)

  • Appropriate alkyl halide (e.g., 1-bromoalkane)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium hydroxide (1.1 equivalents) in a minimal amount of ethanol with gentle heating.

  • Alkylation: To the resulting solution, add the corresponding alkyl halide (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of the 4-alkoxybenzoic acid should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1]

dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} caption: "Workflow for the synthesis of 4-alkoxybenzoic acids."

III. Therapeutic Applications and Mechanisms of Action

Alkoxy benzoic acids have demonstrated a broad spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.

A. Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are prime targets for anti-inflammatory drugs.

Mechanism of Action: Alkoxy benzoic acid derivatives have been shown to act as dual inhibitors of COX and 5-LOX enzymes.[2] The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, mimicking the arachidonic acid substrate. The alkoxy group can then extend into a hydrophobic channel, contributing to binding affinity and selectivity. Furthermore, some derivatives have been found to modulate the NF-κB signaling pathway, a central regulator of inflammation.

Structure-Activity Relationship (SAR):

  • Alkoxy Chain Length: Elongation of the alkyl chain in the alkoxy group often leads to increased inhibitory activity against both COX and 5-LOX.[2]

  • Substitution Pattern: The position of the alkoxy group on the benzoic acid ring influences selectivity.

  • Additional Substituents: The presence of other substituents, such as methoxy groups, can further enhance potency.[2]

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Reference
2-methoxy-6-undecyl-1,4-benzoquinoneUndecyl1.070.570.34[2]
2-methoxy-6-undecyl-1,4-hydroquinoneUndecyl1.070.550.28[2]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", fontname="Arial", fontsize=9];

} caption: "Anti-inflammatory mechanism of alkoxy benzoic acids."

B. Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress, neuroinflammation, and protein aggregation are key pathological features.

Mechanism of Action: Methoxy-substituted benzoic acid derivatives have shown promise as neuroprotective agents. Their antioxidant properties help to mitigate oxidative stress.[3] Furthermore, they can modulate signaling pathways involved in neuronal survival and inflammation. For instance, some derivatives have been shown to suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory mediators.[4]

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", fontname="Arial", fontsize=9];

} caption: "Neuroprotective actions of alkoxy benzoic acids."

C. Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Alkoxy benzoic acids and their esters have emerged as a promising class of compounds with significant antifungal activity.

Mechanism of Action: The precise antifungal mechanism is still under investigation, but it is believed to involve the disruption of fungal cell membrane integrity. The lipophilic alkoxy chain facilitates insertion into the lipid bilayer, leading to increased membrane permeability and eventual cell death.

Structure-Activity Relationship (SAR):

  • Esterification: Ester derivatives of alkoxy benzoic acids often exhibit enhanced antifungal activity compared to the parent acids.[1]

  • Alkoxy Chain Length: Antifungal potency is influenced by the length of the alkoxy chain, with a "cut-off" effect observed where activity decreases beyond an optimal chain length.[5]

  • Substituents: The presence of electron-withdrawing groups on the aromatic ring can also modulate activity.[5]

CompoundR GroupMIC against C. albicans (µg/mL)Reference
Methyl Caffeate-128[1]
Methyl 2-nitrocinnamate-128[1]

IV. Pharmacokinetics and ADME Considerations

The journey of a drug from administration to its site of action and eventual elimination is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The alkoxy group plays a significant role in modulating these pharmacokinetic parameters.

  • Absorption: The increased lipophilicity conferred by the alkoxy chain can enhance absorption across the gastrointestinal tract.

  • Distribution: The balance between lipophilicity and hydrophilicity influences how the drug distributes throughout the body and whether it can cross the blood-brain barrier.

  • Metabolism: The alkoxy group can be a site of metabolism, typically through O-dealkylation mediated by cytochrome P450 enzymes. The rate and extent of metabolism can be influenced by the size and branching of the alkyl chain.

  • Excretion: The metabolites, being more polar, are generally excreted more readily by the kidneys.

While specific ADME data for a wide range of alkoxy benzoic acids is not extensively available, general principles of drug metabolism suggest that modifying the alkoxy group is a key strategy for optimizing the pharmacokinetic profile of a drug candidate.

V. Future Perspectives and Conclusion

Alkoxy benzoic acids represent a versatile and enduringly relevant scaffold in medicinal chemistry. Their synthetic tractability, coupled with the tunable physicochemical properties afforded by the alkoxy group, makes them an attractive starting point for the design of novel therapeutics. The diverse biological activities exhibited by this class of compounds, from anti-inflammatory and neuroprotective to antifungal effects, underscore their potential to address a wide range of unmet medical needs.

Future research in this area should focus on a more systematic exploration of the chemical space around the alkoxy benzoic acid core. The generation of diverse libraries with variations in alkoxy chain length, branching, and substitution patterns, coupled with high-throughput screening, will undoubtedly uncover new biological activities and lead compounds. Furthermore, a deeper understanding of the ADME properties of these molecules is crucial for their successful translation into clinical candidates. The continued investigation of alkoxy benzoic acids holds great promise for the future of drug discovery.

References

  • Gomes, P. B., de Andrade, J. C., & de Oliveira, P. F. (2017). Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. PubMed, 22(4), 458-462. [Link]

  • Landa, P., Kutil, Z., & Temml, V. (2020). Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. European Journal of Medicinal Chemistry, 204, 112620. [Link]

  • Williamson Ether Synthesis. (n.d.). In Organic Chemistry Lab Manual. [Link]

  • Winter, A. N., Bickford, P. C., & Shytle, R. D. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2017, 6217180. [Link]

  • Chen, Y., et al. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Carbohydrate Polymers, 228, 115383. [Link]

  • Malík, I., et al. (2013). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 58(5), 415-420. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methoxy-4-(pentyloxy)benzoic Acid: A Detailed Guide to Starting Materials and Synthetic Protocols

For Immediate Release This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of starting materials and detailed synthetic protocols for the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of starting materials and detailed synthetic protocols for the preparation of 3-Methoxy-4-(pentyloxy)benzoic acid. This valuable building block is of significant interest in medicinal chemistry and materials science. This document outlines two primary, reliable synthetic pathways, offering flexibility based on starting material availability and laboratory capabilities.

Executive Summary

The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid can be efficiently achieved through two principal routes, each commencing from readily available chemical precursors:

  • Route A: From Isovanillin. This pathway involves a two-step sequence: a Williamson ether synthesis to introduce the pentyloxy group, followed by the oxidation of the aldehyde functionality to a carboxylic acid.

  • Route B: From 3-Methoxy-4-hydroxybenzoic Acid. This three-step synthesis begins with the protection of the carboxylic acid via esterification, followed by a Williamson ether synthesis, and concludes with the deprotection (hydrolysis) of the ester to yield the final product.

This guide provides a thorough analysis of each route, including detailed, step-by-step protocols, mechanistic insights, and a comparative summary to aid in the selection of the most suitable method.

Comparative Analysis of Synthetic Routes

The choice between the two synthetic pathways will depend on factors such as the cost and availability of starting materials, reaction yields, and the complexity of the procedures. The following table provides a comparative overview of the two routes.

FeatureRoute A: From IsovanillinRoute B: From 3-Methoxy-4-hydroxybenzoic Acid
Starting Material Isovanillin (3-hydroxy-4-methoxybenzaldehyde)3-Methoxy-4-hydroxybenzoic acid
Number of Steps 23
Key Reactions Williamson Ether Synthesis, OxidationEsterification, Williamson Ether Synthesis, Hydrolysis
Potential Advantages Fewer steps, potentially higher overall yield.Avoids the direct oxidation of an aldehyde, which can sometimes lead to side products.
Potential Challenges The oxidation step requires careful control to avoid over-oxidation or side reactions.Requires an additional protection/deprotection sequence, which can add to the overall synthesis time.

Route A: Synthesis from Isovanillin

This route offers a more direct approach to the target molecule. The synthesis proceeds in two key steps as illustrated in the workflow below.

Workflow for Route A

Route A Workflow start Isovanillin step1 Williamson Ether Synthesis (1-Bromopentane, K2CO3, DMF) start->step1 intermediate 3-Methoxy-4-(pentyloxy)benzaldehyde step1->intermediate step2 Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O) intermediate->step2 product 3-Methoxy-4-(pentyloxy)benzoic acid step2->product Route B Workflow start 3-Methoxy-4-hydroxybenzoic acid step1 Esterification (Methanol, H2SO4) start->step1 intermediate1 Methyl 3-methoxy-4-hydroxybenzoate step1->intermediate1 step2 Williamson Ether Synthesis (1-Bromopentane, K2CO3, Acetone) intermediate1->step2 intermediate2 Methyl 3-methoxy-4-(pentyloxy)benzoate step2->intermediate2 step3 Hydrolysis (NaOH, H2O/MeOH) intermediate2->step3 product 3-Methoxy-4-(pentyloxy)benzoic acid step3->product

Application

Experimental procedure for Williamson ether synthesis of benzoic acids

Application Notes & Protocols Topic: Experimental Procedure for Williamson Ether Synthesis of Benzoic Acids Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the Synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Procedure for Williamson Ether Synthesis of Benzoic Acids

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of Benzoic Acid Ethers via Williamson Etherification

This guide provides an in-depth exploration of the Williamson ether synthesis as applied to the O-alkylation of hydroxybenzoic acids. It is designed for researchers in organic synthesis and drug development, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the mechanistic nuances, strategic selection of reagents, and step-by-step procedures to ensure successful and reproducible outcomes.

Introduction: The Significance of Benzoic Acid Ethers

Benzoic acid derivatives featuring an ether linkage are pivotal structural motifs in a wide array of functional molecules. In medicinal chemistry, they are integral to numerous pharmacologically active compounds, where the ether group can enhance binding affinity, improve pharmacokinetic properties, or act as a stable linker.[1] Beyond pharmaceuticals, these compounds serve as essential intermediates in the synthesis of polymers, agrochemicals, and fine chemicals. The Williamson ether synthesis offers a reliable and versatile method for forging the crucial C-O-C ether bond, making it a cornerstone reaction in modern organic synthesis.[1]

Mechanistic Rationale and Strategic Considerations

The Williamson ether synthesis is a classic and robust method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This involves the backside attack of a nucleophile—in this case, a phenoxide ion—on an electrophilic carbon atom of an alkyl halide or other substrate with a good leaving group.[2][3]

For the synthesis of benzoic acid ethers from hydroxybenzoic acids, the reaction is initiated by deprotonating the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide.

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the hydroxybenzoic acid, generating a phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide in a concerted SN2 fashion.[2]

  • Displacement: The attack leads to the displacement of the halide leaving group and the formation of the new ether bond.[4]

Williamson_Mechanism

Caption: The SN2 mechanism of the Williamson ether synthesis.

  • The Challenge of Acidity: Hydroxybenzoic acids possess two acidic protons: the carboxylic acid proton (pKa ~4-5) and the phenolic proton (pKa ~9-10). The carboxylic acid is significantly more acidic and will be deprotonated first. Therefore, at least two equivalents of base are required to ensure the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, with the latter forming the reactive phenoxide nucleophile. Using only one equivalent would result in the formation of a carboxylate salt, leaving the less acidic hydroxyl group protonated and unreactive.[5]

  • Choosing the Right Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[4][6]

    • Primary Alkyl Halides: These are the ideal substrates as they are sterically unhindered, leading to high yields of the desired ether.[4]

    • Secondary Alkyl Halides: These are more sterically hindered and will often lead to a mixture of substitution (ether product) and elimination (alkene byproduct) via the competing E2 pathway.[2]

    • Tertiary Alkyl Halides: These are too sterically hindered for SN2 attack and will almost exclusively undergo elimination to form alkenes.[4]

  • Selection of the Base: The choice of base is critical for efficient deprotonation without promoting side reactions.

    • Potassium Carbonate (K₂CO₃): A moderately strong base that is widely used, effective, and easy to handle. It is often the base of choice for reactions with phenols.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[7] The byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[7] However, NaH is highly flammable and requires careful handling.

    • Sodium Hydroxide (NaOH): A strong base that can be effective, but its use in aqueous or protic solvents can reduce the nucleophilicity of the phenoxide through solvation.

  • Solvent Considerations: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are preferred.[2] They can dissolve the ionic phenoxide salt but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity and accelerating the SN2 reaction.[2]

Detailed Experimental Protocol: Synthesis of 4-(Benzyloxy)benzoic Acid

This protocol details the synthesis of 4-(benzyloxy)benzoic acid from 4-hydroxybenzoic acid and benzyl chloride, a common transformation in drug development.

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
4-Hydroxybenzoic AcidC₇H₆O₃138.12-1.38 g10.0
Potassium CarbonateK₂CO₃138.21-3.45 g25.0
Benzyl ChlorideC₇H₇Cl126.58-1.40 mL12.0
N,N-DimethylformamideC₃H₇NO73.09-50 mL-
Diethyl Ether(C₂H₅)₂O74.12-~150 mL-
Hydrochloric AcidHCl36.462 M (aq)As needed-
Saturated NaCl (aq)NaCl58.44-~50 mL-
Anhydrous MgSO₄MgSO₄120.37-As needed-

Workflow

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add finely ground potassium carbonate (3.45 g, 25.0 mmol, 2.5 eq.). The mixture will become a suspension.

  • Alkylation:

    • Slowly add benzyl chloride (1.40 mL, 12.0 mmol, 1.2 eq.) to the stirring suspension at room temperature using a syringe.

    • Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 150 mL of cold water. This will dissolve the inorganic salts and precipitate some of the product.

    • Acidify the aqueous solution to pH ~2 by slowly adding 2 M HCl. A white precipitate of 4-(benzyloxy)benzoic acid will form.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.[8]

    • Wash the solid with cold water (2 x 20 mL) to remove any remaining inorganic salts.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure product.[9][10]

    • Dry the purified white crystals under vacuum.

Troubleshooting and Optimization
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base (incomplete deprotonation).2. Inactive alkyl halide.3. Reaction temperature too low or time too short.1. Ensure at least 2 equivalents of a strong enough base are used.2. Check the purity of the alkyl halide.3. Increase reaction temperature or time and monitor by TLC.
Side Product Formation (Elimination) Use of secondary or tertiary alkyl halide.Redesign the synthesis to use a primary alkyl halide.
O-alkylation vs. C-alkylation The phenoxide is an ambident nucleophile.O-alkylation is generally favored in polar aprotic solvents. If C-alkylation is significant, consider changing the solvent or counter-ion.
Esterification of Carboxylic Acid The carboxylate can, under some conditions, react with the alkyl halide.This is generally slower than O-alkylation of the phenoxide. The workup (acidification) would hydrolyze any ester formed. Using a moderate base like K₂CO₃ minimizes this.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. DMF is a skin and respiratory irritant.

  • Reagent Handling:

    • Benzyl Chloride: is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

    • Potassium Carbonate: is an irritant. Avoid inhalation of the dust.

    • Sodium Hydride (if used): is highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized 4-(benzyloxy)benzoic acid can be confirmed by the following methods:

  • ¹H NMR Spectroscopy:

    • The spectrum should show characteristic peaks for the aromatic protons of both rings, a singlet for the benzylic methylene (-CH₂-) protons around 5.1 ppm, and a broad singlet for the carboxylic acid proton at >10 ppm.[11][12]

  • ¹³C NMR Spectroscopy:

    • Expect signals for the carboxyl carbon (~170 ppm), the aromatic carbons, and the benzylic carbon (~70 ppm).[13]

  • Infrared (IR) Spectroscopy:

    • Look for a strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹ and ~1100 cm⁻¹).

  • Melting Point:

    • Compare the observed melting point of the purified product with the literature value. A sharp melting point close to the literature value indicates high purity.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2). [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • The Journal of Organic Chemistry. (2018). Functionalized Allyl Aryl Ether Synthesis from Benzoic Acids Using a Dearomatization and Decarboxylative Allylation Approach. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of California, Irvine. The Extraction of Benzoic Acid from a Mixture. [Link]

  • University of Richmond. Williamson Ether Synthesis. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. ¹H NMR spectrum of benzoic acid-1-methyl allyl ester. [Link]

  • Chemistry 102 - Experiment 3. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes. [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. [Link]

  • Scribd. Phase Separation of Benzoic Acid and Benzil. [Link]

  • Proprep. Interpret the NMR spectrum of benzoic acid. [Link]

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Method

Application Notes & Protocols for the Comprehensive Characterization of 3-Methoxy-4-(pentyloxy)benzoic acid

Abstract This document provides a comprehensive guide for the definitive characterization of 3-Methoxy-4-(pentyloxy)benzoic acid, a substituted aromatic carboxylic acid. Benzoic acid derivatives featuring alkoxy substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the definitive characterization of 3-Methoxy-4-(pentyloxy)benzoic acid, a substituted aromatic carboxylic acid. Benzoic acid derivatives featuring alkoxy substituents are pivotal scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) for conditions ranging from inflammation to cardiovascular disease.[1][2] Given its potential role as a synthetic building block, rigorous confirmation of its structure, identity, and purity is paramount. This guide presents a multi-technique, self-validating workflow designed for researchers in synthetic chemistry and drug development. We detail protocols for structural elucidation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside a robust methodology for purity assessment using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these principles to similar molecules.

Introduction and Physicochemical Profile

3-Methoxy-4-(pentyloxy)benzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methoxy ether, and a pentyloxy ether. The interplay of these functional groups dictates its chemical reactivity, solubility, and potential biological activity. An unambiguous characterization is the foundational step for its use in any subsequent research or development application, such as Structure-Activity Relationship (SAR) studies.[1]

The proposed structure for characterization is as follows:

Chemical structure of 3-Methoxy-4-(pentyloxy)benzoic acid

Table 1: Physicochemical Properties

Property Value Rationale / Source
Molecular Formula C₁₃H₁₈O₄ Calculated from structure
Molecular Weight 238.28 g/mol Calculated from formula
Appearance White to off-white crystalline powder Expected based on similar compounds[1]
Purity ≥95% (to be confirmed by HPLC) Standard for research chemicals
Solubility Soluble in DMSO, Methanol, Chloroform Predicted based on functional groups

| Melting Point | To be determined experimentally | A sharp melting range indicates high purity |

Context: Synthesis and Potential Impurities

Understanding the synthetic route is critical for anticipating potential impurities. A common and efficient method for preparing this compound is a two-step process:

  • Williamson Ether Synthesis: Alkylation of a precursor like methyl 3-methoxy-4-hydroxybenzoate with 1-bromopentane.

  • Saponification: Hydrolysis of the resulting methyl ester to the final carboxylic acid.

This context informs our analytical strategy. We must be vigilant for impurities such as:

  • Unreacted methyl 3-methoxy-4-hydroxybenzoate (starting material).

  • Residual 1-bromopentane.

  • Byproducts from side reactions.

  • Incomplete hydrolysis, leaving residual methyl ester.

The following characterization workflow is designed to identify the target compound and detect these potential contaminants.

The Integrated Characterization Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms the molecule's identity and purity with a high degree of confidence.

G cluster_0 Structural Elucidation cluster_1 Purity & Physical Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework Report Final Certificate of Analysis NMR->Report Structure Match MS Mass Spectrometry (LC-MS) Confirms Molecular Weight MS->Report MW Match IR IR Spectroscopy (FTIR) Confirms Functional Groups IR->Report Groups Match HPLC HPLC-UV Quantifies Purity MP Melting Point Qualitative Purity Check HPLC->MP Purity >95%? MP->Report Sharp Range? Sample Synthesized Sample 3-Methoxy-4-(pentyloxy)benzoic acid Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Integrated workflow for definitive compound characterization.

Part I: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. The predicted chemical shifts are based on the inductive and resonance effects of the methoxy, pentyloxy, and carboxylic acid groups on the aromatic ring.[3][4]

Protocol: Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable, but if the carboxylic acid proton exchange is too rapid, DMSO-d₆ will preserve the signal.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Integration Assignment (¹³C NMR) Predicted δ (ppm)
-COOH ~11-13 Broad Singlet 1H C =O ~172
Ar-H (H-6) ~7.75 Doublet 1H Ar-C (C-4) ~153
Ar-H (H-2) ~7.55 Singlet (or narrow d) 1H Ar-C (C-3) ~147
Ar-H (H-5) ~6.90 Doublet 1H Ar-C (C-1) ~124
-O-CH₂ - (pentyloxy) ~4.05 Triplet 2H Ar-C (C-6) ~123
-O-CH₃ (methoxy) ~3.90 Singlet 3H Ar-C (C-2) ~114
-O-CH₂-CH₂ - ~1.85 Quintet 2H Ar-C (C-5) ~112
-CH₂-CH₂ -CH₂- ~1.45 Multiplet 4H -O-CH₂ - (pentyloxy) ~69
-CH₃ (pentyloxy) ~0.95 Triplet 3H -O-CH₃ (methoxy) ~56
-O-CH₂-CH₂ - ~28
-CH₂-CH₂ -CH₂- ~28
-CH₂-CH₃ ~22

| | | | | -CH₃ | ~14 |

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, serving as a direct check of the molecular formula. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, showing a clear molecular ion. The fragmentation pattern can provide additional structural confirmation.[5][6]

Protocol: LC-MS Analysis

  • Prepare a dilute solution of the sample (~100 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infuse the sample directly or inject it into an LC-MS system equipped with an ESI source.

  • Acquire spectra in both positive and negative ion modes. Negative mode is often ideal for carboxylic acids as they readily deprotonate.

Table 3: Expected Mass Spectrometry Data (ESI)

Ion Mode Ion Calculated m/z Interpretation
Negative [M-H]⁻ 237.11 Deprotonated parent molecule. Confirms molecular weight.
Positive [M+H]⁺ 239.13 Protonated parent molecule. Confirms molecular weight.
Positive [M+Na]⁺ 261.11 Sodium adduct, common in ESI.

| Both | Fragments | Various | Loss of pentyl group (-71 Da), loss of CO₂ (-44 Da), cleavage of the ether bond. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the ether C-O, and the aromatic ring. The O-H stretch of a carboxylic acid is uniquely broad due to strong hydrogen-bonded dimerization.[7][8][9]

Protocol: FTIR-ATR or KBr Pellet

  • For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • For KBr: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid Dimer
2950 - 2850 Medium-Sharp C-H Stretch Alkyl (pentyloxy)
~1690 Strong, Sharp C=O Stretch Carboxylic Acid (Aromatic, Dimer)
~1600, ~1470 Medium-Weak C=C Stretch Aromatic Ring
1320 - 1210 Strong C-O Stretch Carboxylic Acid

| 1200 - 1000 | Strong | C-O Stretch | Aryl-Alkyl Ether[10] |

Part II: Purity and Physical Confirmation

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the industry-standard method for quantifying the purity of a chemical compound. We use a reversed-phase (C18) column, which separates compounds based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape.[11][12] UV detection is ideal due to the aromatic nature of the analyte.

Protocol: Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Melting Point Determination

Expertise & Causality: The melting point is a simple, yet effective, physical property that serves as a secondary check on purity. A pure crystalline compound will have a sharp melting range (typically < 2 °C), whereas impurities will broaden and depress this range.

Protocol: Melting Point Analysis

  • Load a small amount of the dry, crystalline sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Data Integration and Final Confirmation

The definitive characterization of 3-Methoxy-4-(pentyloxy)benzoic acid is achieved when all data streams converge to support the proposed structure.

  • NMR confirms the carbon-hydrogen framework and connectivity.

  • MS confirms the molecular weight (and thus, the molecular formula).

  • IR confirms the presence of all key functional groups.

  • HPLC quantifies the purity, ensuring the sample is suitable for its intended use.

  • A sharp melting point provides corroborating evidence of high purity.

Only when these five checks are successfully completed can the identity, structure, and purity of the compound be considered fully validated.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Z., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(5), 4261-4269. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(pentyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Patel, A. Y. (2025). Design and Mesomorphic Characterization of Cyanostilbene-6 and 3-methoxy-4-(alkyloxy)benzoic Acid-Based. World Scientific News, 208, 73-85. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic Acid, TMS derivative. WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Bartleby. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels. YouTube. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids. Retrieved from [Link]

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Application

Application Note: Structural Elucidation of 3-Methoxy-4-(pentyloxy)benzoic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a detailed guide to the structural characterization of 3-Methoxy-4-(pentyloxy)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural characterization of 3-Methoxy-4-(pentyloxy)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various organic molecules, confirming the structural integrity of this compound is paramount. This document outlines the theoretical basis for spectral assignments, a comprehensive experimental protocol for data acquisition, and a thorough interpretation of the expected spectral data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a self-validating framework for the structural analysis of this and similar substituted benzoic acid derivatives.

Introduction: The Significance of Structural Verification

3-Methoxy-4-(pentyloxy)benzoic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its precise structure, featuring a carboxylic acid, a methoxy group, and a pentyloxy group on the benzene ring, gives rise to specific physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The causality behind employing both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR spectroscopy offers insights into the number of different types of protons, their relative ratios, and their neighboring protons through spin-spin coupling. Concurrently, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their electronic environments, providing a skeletal framework of the molecule. Together, they form a powerful tool for unequivocal structure elucidation.

Predicted NMR Spectral Data

While experimental data for this specific molecule is not widely published, we can predict the ¹H and ¹³C NMR spectra with high accuracy based on established principles of NMR spectroscopy and data from structurally analogous compounds.[1][2][3][4][5][6][7]

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of 3-Methoxy-4-(pentyloxy)benzoic acid in a suitable deuterated solvent, such as CDCl₃, will exhibit distinct signals corresponding to the aromatic protons, the methoxy and pentyloxy groups, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for 3-Methoxy-4-(pentyloxy)benzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[2][3]
~7.7 - 7.8Doublet1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H-5.
~7.6Doublet of doublets1HH-2This proton is ortho to the carboxylic acid group and meta to the pentyloxy group. It is coupled to H-6.
~6.9Doublet1HH-5This proton is ortho to the electron-donating pentyloxy group, resulting in an upfield shift. It is coupled to H-6.
~4.0Triplet2H-OCH₂- (pentyloxy)These protons are adjacent to the oxygen atom of the ether linkage, causing a significant downfield shift. They are coupled to the adjacent methylene group.[8]
~3.9Singlet3H-OCH₃The protons of the methoxy group are deshielded by the attached oxygen and appear as a characteristic singlet.[9][10]
~1.8Multiplet2H-OCH₂CH₂ -Protons on the second carbon of the pentyloxy chain.
~1.4Multiplet4H-CH₂(CH₂ )₂CH₃Protons on the third and fourth carbons of the pentyloxy chain.
~0.9Triplet3H-CH₃ (pentyloxy)The terminal methyl group of the pentyloxy chain is the most shielded and appears as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule, offering a clear fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-4-(pentyloxy)benzoic acid

Chemical Shift (δ, ppm)AssignmentRationale
~172C=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms and appears significantly downfield.[1]
~153C-4This aromatic carbon is attached to the pentyloxy group and is deshielded.
~148C-3This aromatic carbon is attached to the methoxy group and is also deshielded.
~124C-1The aromatic carbon bearing the carboxylic acid group.
~122C-6Aromatic CH carbon.
~114C-2Aromatic CH carbon.
~112C-5Aromatic CH carbon, shielded by the ortho pentyloxy group.
~69-OC H₂- (pentyloxy)The carbon directly bonded to the ether oxygen is deshielded.[8]
~56-OC H₃The carbon of the methoxy group.[9]
~29-OCH₂C H₂-Aliphatic carbon in the pentyloxy chain.
~28-CH₂( C H₂)₂CH₃Aliphatic carbons in the pentyloxy chain.
~22-CH₂C H₂CH₃Aliphatic carbon in the pentyloxy chain.
~14-C H₃ (pentyloxy)The terminal methyl carbon of the pentyloxy chain.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the acquisition of high-quality, reliable NMR data. Each step is accompanied by its scientific justification to foster a deeper understanding of the experimental process.

Sample Preparation

The integrity of the final spectrum is critically dependent on the quality of the sample preparation.

  • Analyte Purity: Ensure the 3-Methoxy-4-(pentyloxy)benzoic acid sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1][2] The choice of solvent is crucial as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. This concentration range provides a good signal-to-noise ratio without causing issues of viscosity or aggregation that can degrade spectral resolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate calibration of the chemical shift scale.[1][3]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Spectrometer Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity must then be optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set to approximately 16 ppm to ensure all signals, from the upfield aliphatic protons to the downfield carboxylic acid proton, are captured.

    • Acquisition Time: Typically 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei, leading to more accurate integration.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.

    • Spectral Width: Set to approximately 220 ppm to encompass the full range of carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and then analyzed. The interpretation process is a logical deduction that cross-validates the proposed structure.

¹H NMR Spectrum Analysis
  • Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Table 1. The distinct regions for aromatic, alkoxy, and aliphatic protons should be clearly identifiable.[8][9][10]

  • Integration Analysis: The relative areas of the peaks should correspond to the number of protons giving rise to each signal, as outlined in Table 1. This provides a quantitative check on the proton count for each functional group.

  • Multiplicity Analysis (Spin-Spin Coupling): The splitting pattern of each signal provides crucial information about the number of neighboring protons. For example, the triplet for the -OCH₂- protons of the pentyloxy group confirms the presence of an adjacent -CH₂- group.

¹³C NMR Spectrum Analysis
  • Peak Counting: The number of distinct peaks in the proton-decoupled ¹³C NMR spectrum should match the number of non-equivalent carbon atoms in the molecule. For 3-Methoxy-4-(pentyloxy)benzoic acid, 13 distinct signals are expected.

  • Chemical Shift Analysis: The chemical shifts of the carbon signals should align with the predicted values in Table 2. The downfield position of the carbonyl carbon is a key diagnostic feature.[1] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, and their analysis can confirm the substitution pattern.

Visualizing the Molecular Structure and Workflow

Diagrams are essential for visualizing the relationships between the spectral data and the molecular structure.

G cluster_workflow NMR Structural Elucidation Workflow Sample Sample Preparation (Analyte + Solvent + TMS) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Shifts, Integration, Multiplicity) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the structural elucidation of 3-Methoxy-4-(pentyloxy)benzoic acid by NMR.

Conclusion

This application note has detailed the expected ¹H and ¹³C NMR spectral data for 3-Methoxy-4-(pentyloxy)benzoic acid and provided a robust protocol for its experimental verification. By following the outlined procedures for sample preparation, data acquisition, and interpretation, researchers can confidently confirm the structure of this compound. The synergistic use of ¹H and ¹³C NMR, grounded in a thorough understanding of the underlying principles, provides an authoritative and self-validating method for the structural characterization of complex organic molecules in research and development.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • ResearchGate. (n.d.). Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

Sources

Method

Using 3-Methoxy-4-(pentyloxy)benzoic acid in liquid crystal synthesis

Application Note & Protocol Topic: Synthesis and Characterization of Liquid Crystals Incorporating 3-Methoxy-4-(pentyloxy)benzoic Acid Abstract This document provides a comprehensive guide for researchers on the utilizat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis and Characterization of Liquid Crystals Incorporating 3-Methoxy-4-(pentyloxy)benzoic Acid

Abstract

This document provides a comprehensive guide for researchers on the utilization of 3-Methoxy-4-(pentyloxy)benzoic acid as a pivotal precursor in the synthesis of thermotropic liquid crystals. This benzoic acid derivative, built upon a vanillic acid framework, offers a unique combination of a semi-rigid core, a lateral methoxy substituent, and a flexible pentyloxy chain, making it an excellent building block for designing materials with specific mesomorphic properties. We present detailed, field-proven protocols for the synthesis of the precursor itself and its subsequent incorporation into a model calamitic (rod-shaped) liquid crystal via Steglich esterification. Furthermore, we outline the essential characterization techniques, namely Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), required to elucidate the thermal behavior and identify the liquid crystalline phases of the synthesized compounds. This guide is intended to provide both the practical steps and the underlying scientific rationale to empower researchers in materials science and drug development.

Introduction: The Architectural Role of Benzoic Acid Derivatives in Mesogen Design

Liquid crystals represent a unique state of matter, exhibiting the fluidity of liquids alongside the long-range orientational order of crystalline solids.[1][2] The molecular architecture responsible for this behavior typically consists of a rigid core (the mesogen) that promotes anisotropic packing, and flexible terminal chains that impart fluidity.[1] Benzoic acid derivatives are among the most versatile and widely used building blocks for constructing these rigid cores due to their planar structure and the synthetic versatility of the carboxylic acid group.[3]

3-Methoxy-4-(pentyloxy)benzoic acid is a particularly valuable precursor. Its structure offers several key features for tuning liquid crystalline properties:

  • Rigid Aromatic Core: The benzene ring provides the necessary rigidity to encourage the formation of ordered mesophases.

  • Flexible Pentyloxy Chain: The C5 alkyl chain contributes to a lower melting point and can influence the type and stability of the mesophase. The length of such alkoxy chains is a critical parameter for controlling phase behavior.[3][4]

  • Lateral Methoxy Group: The methoxy substituent (-OCH₃) positioned laterally on the ring can influence intermolecular spacing and dipole interactions, thereby modifying the transition temperatures and potentially inducing different mesophases compared to unsubstituted analogues.[5]

  • Reactive Carboxyl Group: The -COOH group is an ideal handle for synthetic modification, most commonly through esterification, to link the benzoic acid core to other molecular fragments and build the final liquid crystal molecule.[6][7]

This application note will first detail the synthesis of this key precursor from its parent compound, vanillic acid, and then demonstrate its use in constructing a target liquid crystal.

Synthesis Protocol I: Preparation of 3-Methoxy-4-(pentyloxy)benzoic Acid

Causality and Rationale: The synthesis of the title precursor is achieved via a Williamson ether synthesis. This classic Sₙ2 reaction is highly efficient for forming ethers from an alkoxide and a primary alkyl halide. Here, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is deprotonated by a base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane to form the desired ether linkage. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophile.

Materials and Reagents:

  • 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Ethanol for recrystallization

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-hydroxy-3-methoxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (10 mL per gram of benzoic acid).

  • Addition of Alkyl Halide: While stirring, add 1-bromopentane (1.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in warm water and acidify the solution to pH ~2 by the dropwise addition of 2M HCl. A white precipitate will form.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield 3-Methoxy-4-(pentyloxy)benzoic acid as fine white crystals. Dry the product in a vacuum oven.

Diagram of Synthetic Workflow for Precursor

Reactants Vanillic Acid + 1-Bromopentane + K₂CO₃ in Acetone Reflux Reflux @ ~56°C (24 hours) Reactants->Reflux 1. Reaction Filter Filter Salts Reflux->Filter 2. Work-up Evaporate Rotary Evaporation (Remove Acetone) Filter->Evaporate Acidify Acidify with HCl (Precipitation) Evaporate->Acidify Isolate Vacuum Filtration & Wash Acidify->Isolate Purify Recrystallize (from Ethanol) Isolate->Purify 3. Purification Product 3-Methoxy-4-(pentyloxy)benzoic acid Purify->Product

Caption: Workflow for the Williamson ether synthesis of the benzoic acid precursor.

Synthesis Protocol II: Building a Liquid Crystal via Steglich Esterification

Causality and Rationale: Steglich esterification is a powerful method for forming esters under mild, neutral conditions, which is ideal for complex molecules that may be sensitive to the harsh conditions of acid-catalyzed Fischer esterification.[7][8] The reaction relies on dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used as an acylation catalyst, significantly accelerating the reaction. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. For this protocol, we will react our precursor with 4-cyanophenol to create a model liquid crystal with a terminal polar group, a common feature in nematic liquid crystals.

Materials and Reagents:

  • 3-Methoxy-4-(pentyloxy)benzoic acid (from Protocol I)

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Methoxy-4-(pentyloxy)benzoic acid (1 equivalent), 4-cyanophenol (1.05 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Solvent Addition: Dissolve the components in anhydrous DCM (15 mL per gram of benzoic acid).

  • Initiation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. A white precipitate (DCU) will form as the reaction proceeds.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to yield the final liquid crystal product.

Table 1: Reagent Stoichiometry for Model Liquid Crystal Synthesis

Reagent Molar Equiv. Purpose
3-Methoxy-4-(pentyloxy)benzoic acid 1.0 Carboxylic Acid Component
4-Cyanophenol 1.05 Alcohol Component
DCC (Dicyclohexylcarbodiimide) 1.1 Coupling Agent (Activates -COOH)
DMAP (4-Dimethylaminopyridine) 0.1 Acylation Catalyst

| DCM (Dichloromethane) | Solvent | Anhydrous Reaction Medium |

Diagram of Liquid Crystal Synthesis Workflow

Reactants Benzoic Acid Precursor + 4-Cyanophenol + DMAP in DCM Add_DCC Add DCC Solution @ 0°C Reactants->Add_DCC 1. Setup Stir_RT Stir at Room Temp (18-24 hours) Add_DCC->Stir_RT 2. Reaction Filter_DCU Filter DCU Byproduct Stir_RT->Filter_DCU 3. Work-up Wash Aqueous Wash Sequence (HCl, NaHCO₃, Brine) Filter_DCU->Wash Dry_Conc Dry (MgSO₄) & Concentrate Wash->Dry_Conc Purify Column Chromatography (Silica Gel) Dry_Conc->Purify 4. Purification Product Final Liquid Crystal Ester Purify->Product

Caption: Workflow for Steglich esterification to produce a target liquid crystal.

Protocols for Characterization of Mesomorphic Properties

Once the target liquid crystal is synthesized and purified, its thermotropic behavior must be characterized to identify its mesophases and the temperatures at which they transition.[9] This is a self-validating system where the thermal events detected by DSC are visually confirmed by POM.

Protocol 4.1: Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the temperatures and enthalpy changes associated with phase transitions (e.g., melting, clearing points).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (the transition to an isotropic liquid). This scan erases the sample's thermal history.

    • First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature or below. Phase transitions are often more clearly observed on cooling.

    • Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically reported as it represents the intrinsic material properties.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is reported as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).

Table 2: Representative DSC Data for a Calamitic Liquid Crystal

Transition Type Abbreviation Onset Temp. (°C) (2nd Heat) Enthalpy (ΔH) (J/g)
Crystal to Nematic K → N 85.2 25.8

| Nematic to Isotropic | N → I | 141.5 | 1.3 |

Protocol 4.2: Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal mesophase by observing its unique optical texture.

Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a programmable hot stage fitted to a polarizing microscope.

  • Observation:

    • Heat the sample slowly (e.g., 5-10 °C/min) past its clearing point until it becomes completely dark (isotropic).

    • Cool the sample slowly (e.g., 1-2 °C/min). As the sample cools, it will transition into a liquid crystal phase, and a birefringent texture will appear.

    • Identify the Texture: Observe the characteristic optical textures. A nematic phase is often identified by a "Schlieren" texture with dark brushes or a "marbled" appearance.[10] Smectic phases typically show "focal-conic" or "fan-like" textures.[4]

    • Correlate with DSC: Note the temperatures at which these textures appear and disappear, and correlate them with the transition temperatures identified by DSC.

Diagram of Characterization Workflow

Start Purified Synthetic Product DSC Run DSC (Heat-Cool-Heat Cycle) Start->DSC POM Observe on POM Hot Stage Start->POM DSC_Data Identify Transition Temperatures (T) & Enthalpies (ΔH) DSC->DSC_Data POM_Data Identify Optical Textures (e.g., Schlieren, Fan) POM->POM_Data Correlate Correlate Data DSC_Data->Correlate POM_Data->Correlate Result Confirmed Phase Assignments & Transition Behavior Correlate->Result

Caption: Logical workflow for the characterization and phase identification of a synthesized liquid crystal.

Conclusion

3-Methoxy-4-(pentyloxy)benzoic acid stands out as a highly effective and synthetically accessible precursor for the development of novel liquid crystalline materials. The protocols detailed herein provide a robust framework for its synthesis and subsequent esterification to form calamitic mesogens. The strategic combination of a vanillic acid core with a flexible alkyl chain allows for precise tuning of mesomorphic properties. By following the systematic characterization workflow of DSC and POM, researchers can confidently determine the phase behavior of these materials, paving the way for their application in advanced optical displays, sensors, and other functional materials systems.

References

  • Al-Hamdani, A. A., et al. (2017). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. Available at: [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

  • World Scientific News. (2024). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. Available at: [Link]

  • International Journal of Research in Engineering and Science. (2023). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. Available at: [Link]

  • Al-Janabi, R. A., et al. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. Available at: [Link]

  • Indian Journal of Advanced Chemistry. (2023). Exploring the Role of Vanillic Acid in Liquid Crystal Applications: A Review. Available at: [Link]

  • Ahmed, H. A., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH National Library of Medicine. Available at: [Link]

  • Svobodová, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Available at: [Link]

  • Al-Dujaili, A. H., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. Available at: [Link]

  • Ahmed, H. A., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. NIH National Library of Medicine. Available at: [Link]

  • RSC Publishing. (2014). Co-crystals and salts of vanillic acid and vanillin with amines. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • De Rosa, C., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Available at: [Link]

  • PubChem - NIH. Benzoic acid, 4-(pentyloxy)-. Available at: [Link]

  • ResearchGate. (2021). Introductory Chapter: Nematic Liquid Crystals. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Products in the Synthesis of Alkoxybenzoic Acids

Welcome to the technical support center for the synthesis of alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products during their synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses for higher purity and yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of alkoxybenzoic acids, providing detailed explanations and actionable protocols to resolve them.

Issue 1: Presence of Unreacted Starting Material (Hydroxybenzoic Acid)

Symptom: Your final product contains a significant amount of the initial hydroxybenzoic acid starting material, as identified by techniques like NMR or LC-MS.

Underlying Cause: Incomplete alkylation is the primary reason for this issue. This can stem from several factors, including insufficient base, a poorly reactive alkylating agent, or suboptimal reaction conditions. The Williamson ether synthesis, a common method for this transformation, is an SN2 reaction that is sensitive to steric hindrance and the quality of the leaving group.[1][2]

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Problem: The phenoxide, the nucleophile in this reaction, may not be fully formed if the base is not strong enough or used in stoichiometric amounts.

    • Solution: Ensure you are using at least one full equivalent of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For sterically hindered phenols, a stronger base like sodium hydride is often more effective.

  • Assess the Alkylating Agent:

    • Problem: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F.[3] Using a less reactive alkyl chloride may require more forcing conditions.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide to increase the reaction rate. If you must use an alkyl chloride, consider adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

  • Optimize Reaction Conditions:

    • Problem: Low reaction temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4]

Workflow for Optimizing Alkylation:

Caption: Troubleshooting workflow for incomplete alkylation.

Issue 2: Formation of a C-Alkylated Byproduct

Symptom: You observe an isomer of your desired product where the alkyl group is attached to the aromatic ring instead of the phenolic oxygen.

Underlying Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[4] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[1][5]

Factors Favoring C-Alkylation:

FactorInfluence on C-AlkylationRationale
Solvent Protic solvents (e.g., water, ethanol) increase C-alkylation.[4]Protic solvents can hydrogen-bond with the phenoxide oxygen, making it less available for nucleophilic attack and favoring attack from the ring.[4]
Temperature Higher temperatures can favor C-alkylation.[5]C-alkylation often has a higher activation energy, so it becomes more competitive at elevated temperatures.
Counter-ion Tightly associated counter-ions (e.g., Li⁺) can favor C-alkylation.Smaller, harder cations associate more closely with the "hard" oxygen atom, sterically hindering it and promoting attack from the "softer" carbon nucleophile of the ring.

Protocol to Minimize C-Alkylation:

  • Solvent Selection: Employ aprotic polar solvents like DMF, DMSO, or acetone. These solvents do not hydrogen-bond with the phenoxide oxygen, leaving it more accessible for O-alkylation.[4]

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor the reaction closely to ensure it proceeds to completion without requiring excessive heat.

  • Choice of Base: Use a base with a larger, "softer" counter-ion like potassium (K⁺) or cesium (Cs⁺). These larger cations do not associate as tightly with the phenoxide oxygen, thus reducing steric hindrance for O-alkylation.

Issue 3: Hydrolysis of an Ester Protecting Group

Symptom: If you are synthesizing an alkoxybenzoic acid from a starting material with an ester protecting group (e.g., methyl 4-hydroxybenzoate), you may observe the formation of the corresponding carboxylic acid before the final hydrolysis step.

Underlying Cause: The basic conditions used for the Williamson ether synthesis can also catalyze the hydrolysis of the ester, a reaction known as saponification.[6][7]

Mitigation Strategies:

  • Use a Weaker Base: If possible, use a milder base like potassium carbonate instead of stronger bases like sodium hydride or sodium hydroxide. While the reaction may be slower, it will reduce the rate of ester hydrolysis.

  • Careful Control of Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor the disappearance of the starting material by TLC or LC-MS and quench the reaction as soon as it is complete. Running the reaction at a lower temperature will also slow down the rate of hydrolysis.

  • Protecting Group Strategy: If premature hydrolysis is a persistent issue, consider using a more base-stable protecting group for the carboxylic acid, such as a t-butyl ester, which can be cleaved under acidic conditions after the alkylation is complete.

Decision Tree for Protecting Group Strategy:

Protecting_Group_Strategy Start Ester Hydrolysis Observed During Alkylation Check_Base Can a milder base be used? Start->Check_Base Control_Conditions Optimize reaction time and temperature Check_Base->Control_Conditions No Proceed Proceed with milder conditions Check_Base->Proceed Yes Change_PG Change to a more robust protecting group (e.g., t-butyl ester) Control_Conditions->Change_PG Hydrolysis still problematic End Successful Alkylation without Hydrolysis Control_Conditions->End Hydrolysis minimized Change_PG->End Proceed->End

Caption: Decision-making for ester protecting group hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: My final alkoxybenzoic acid product is discolored. What is the cause and how can I purify it?

A1: Discoloration often arises from trace impurities, which can be residual starting materials, byproducts, or decomposition products. Purification can typically be achieved by recrystallization.[8] Benzoic acids are often sparingly soluble in cold water but much more soluble in hot water, making water an excellent recrystallization solvent.[8] For more persistent color, you can use activated charcoal during the recrystallization process to adsorb the colored impurities.[9]

Q2: I am performing a nucleophilic aromatic substitution (SNAr) to synthesize my alkoxybenzoic acid. What are the key factors for success?

A2: SNAr reactions have different requirements than SN2 reactions.[10] For a successful SNAr reaction, you need:

  • An electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (e.g., a halide).[11][12] This is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).

  • A good leaving group. Interestingly, in SNAr, fluoride is often a better leaving group than other halides because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[10]

  • A strong nucleophile, such as an alkoxide.

Q3: Can I use a tertiary alkyl halide in my Williamson ether synthesis?

A3: It is highly discouraged to use a tertiary alkyl halide in a Williamson ether synthesis.[13] The alkoxide will act as a base and promote an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether.[1] For the synthesis of ethers with a tertiary alkyl group, it is better to use a tertiary alkoxide and a primary alkyl halide.

Q4: How can I confirm the structure of my final product and identify any byproducts?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the structure of your main product and identifying any isomeric byproducts like C-alkylated species.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch and a C=O stretch) and the ether linkage (C-O stretch).

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

By understanding the chemical principles behind these synthetic methods and anticipating potential side reactions, you can design more robust and efficient syntheses of alkoxybenzoic acids.

References

  • Organic Syntheses. peroxybenzoic acid. Available at: [Link]

  • CONICET. Alkoxy-benzoic acids. Available at: [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. (2022-09-15). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available at: [Link]

  • Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011-04-09). Available at: [Link]

  • Google Patents. US5344968A - Method for producing o-alkoxybenzoic acid.
  • National Institutes of Health (NIH). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023-10-28). Available at: [Link]

  • Chemguide. hydrolysing esters. Available at: [Link]

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. Available at: [Link]

  • ResearchGate. Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. (2025-08-07). Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). Available at: [Link]

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024-09-01). Available at: [Link]

  • YouTube. mechanism of ester hydrolysis. (2019-01-15). Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). Available at: [Link]

  • Organic Syntheses. perbenzoic acid. Available at: [Link]

  • YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020-07-28). Available at: [Link]

  • ERIC. EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug. Available at: [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16). Available at: [Link]

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  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

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Optimization

Removing unreacted starting materials from the product mixture

A Guide to Removing Unreacted Starting Materials and Byproducts Welcome to the Technical Support Center for the purification of reaction mixtures. This comprehensive guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Unreacted Starting Materials and Byproducts

Welcome to the Technical Support Center for the purification of reaction mixtures. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles and field-tested insights to empower you to make informed decisions and troubleshoot common issues encountered during the purification of your target compounds.

Choosing Your Purification Strategy: A Decision Framework

The selection of an appropriate purification method is a critical step that can significantly impact the yield, purity, and scalability of your synthesis.[1] The choice is not arbitrary but is dictated by the physicochemical properties of your product and the impurities you aim to remove.[1] Key factors to consider include the state of the compound (solid or liquid), its solubility, boiling point, and thermal stability, as well as the nature of the unreacted starting materials and byproducts.[1]

Below is a decision-making framework to guide you in selecting the most suitable purification technique.

Purification_Decision_Tree start Crude Reaction Mixture q1 Is the product a solid or a liquid/oil? start->q1 solid Solid Product q1->solid Solid liquid Liquid/Oil Product q1->liquid Liquid/Oil q2_solid Significant difference in solubility between product and impurities? solid->q2_solid q2_liquid Significant difference in boiling point (>25 °C)? liquid->q2_liquid q3_liquid Are impurities acidic or basic? liquid->q3_liquid recrystallization Recrystallization/Precipitation q2_solid->recrystallization Yes chromatography_solid Column Chromatography q2_solid->chromatography_solid No distillation Distillation q2_liquid->distillation Yes chromatography_liquid Column Chromatography q2_liquid->chromatography_liquid No scavenger Scavenger Resins/SPE chromatography_liquid->scavenger Also Consider extraction Liquid-Liquid Extraction q3_liquid->extraction Yes q3_liquid->scavenger Consider

Caption: Decision tree for selecting a primary purification method.

Comparison of Common Purification Techniques

The following table provides a comparative overview of the most common purification techniques, highlighting their general applicability, advantages, and limitations.

TechniquePrimary ApplicationTypical PurityTypical RecoveryScalabilityKey AdvantagesKey Disadvantages
Recrystallization Purification of solid compounds.High to Very HighModerate to HighMilligrams to KilogramsCost-effective, can yield highly pure crystalline material.Requires a suitable solvent, potential for product loss in the mother liquor.
Column Chromatography Separation of a wide range of compounds based on polarity.High to Very HighModerate to HighMicrograms to KilogramsHighly versatile, applicable to a broad range of compounds.Can be time-consuming and solvent-intensive, potential for product decomposition on the stationary phase.
Distillation Purification of liquids with different boiling points.[2]Moderate to HighHighMilliliters to Industrial ScaleExcellent for large quantities of liquids with significant boiling point differences.[2]Not suitable for azeotropic mixtures or heat-sensitive compounds.[2]
Liquid-Liquid Extraction Separation of compounds based on their differential solubility in two immiscible liquids.Low to ModerateHighMilliliters to Industrial ScaleFast, simple, and effective for initial cleanup and separation of acidic/basic impurities.Can form emulsions, limited selectivity for compounds with similar polarities.
Precipitation Rapid isolation of a solid product from a solution.[3]Low to ModerateHighMilligrams to KilogramsFast and simple for initial product isolation.[3]Crystals are often small and may trap impurities.[3]
Scavenger Resins/SPE Removal of specific impurities or excess reagents.[4]HighHighMicrograms to KilogramsHighly selective, simplifies workup by filtration.[4]Resin choice is specific to the impurity, can be expensive.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during purification and provides practical solutions.

Recrystallization

Q1: My compound is not crystallizing out of solution, what should I do?

A1: This is a common issue that can often be resolved with a few simple techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed crystal.

  • Reduce the Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. If cooling at room temperature is unsuccessful, try placing the flask in an ice bath.

Q2: My compound has "oiled out" instead of crystallizing. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution above its melting point. To remedy this:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair for your recrystallization.

Q3: The recovery of my purified crystals is very low. What went wrong?

A3: Low recovery can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize out along with the insoluble impurities.[5] Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not cold can dissolve some of your product. Always use ice-cold solvent for washing.

Column Chromatography

Q1: My compounds are not separating on the column, and I'm getting mixed fractions.

A1: Poor separation can be due to several issues with your column setup and solvent system:

  • Improper Solvent System: The polarity of your eluent may be too high, causing all compounds to move down the column too quickly. Conversely, if the polarity is too low, the compounds may not move at all. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.

  • Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Poor Column Packing: An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure your silica gel is packed uniformly.

  • Sample Application: The sample should be applied to the column in a narrow band. Dissolving the sample in a large volume of solvent or a solvent that is too polar can broaden the initial band.

Q2: My compound is stuck on the column and won't elute.

A2: If your compound is not eluting, consider the following:

  • Insufficient Solvent Polarity: The eluent may not be polar enough to move your compound down the column. Gradually increase the polarity of your solvent system.

  • Compound Decomposition: Your compound may be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6]

  • Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase.

Q3: The column is running very slowly or has stopped flowing.

A3: A slow or stopped column can be frustrating. Here are some potential causes and solutions:

  • Fine Particles Clogging the Frit: Very fine silica particles can clog the frit at the bottom of the column. Ensure you use an appropriate grade of silica gel.

  • Column Packed Too Tightly: Over-packing the column can restrict solvent flow.

  • Precipitation on the Column: Your compound may be precipitating on the column if it has low solubility in the eluent.[7] Try switching to a solvent system where your compound is more soluble.[7]

Liquid-Liquid Extraction

Q1: An emulsion has formed between the two layers, and they won't separate. What should I do?

A1: Emulsions are a common problem in liquid-liquid extractions. Here are several ways to break them:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Gentle Swirling: Gently swirling the separatory funnel can sometimes help the layers to coalesce.

  • Filtration: Filtering the mixture through a plug of glass wool can help to break up the emulsion.

Q2: I'm not sure which layer is the aqueous layer and which is the organic layer.

A2: A simple "drop test" can help you identify the layers. Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.

Q3: My product seems to be lost after the extraction. Where could it have gone?

A3: If you can't find your product, consider these possibilities:

  • Incorrect pH: If your product is an acid or a base, its solubility in the aqueous and organic layers will be highly dependent on the pH. Ensure you have adjusted the pH of the aqueous layer appropriately to ensure your product is in its neutral, more organic-soluble form.

  • Product is in the "Wrong" Layer: Don't discard any layers until you are certain your product is not in them. You can test each layer by TLC to locate your product.

  • Insufficient Extraction: A single extraction may not be enough to transfer all of your product into the organic layer. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Precipitation

Q1: I'm trying to precipitate my product, but it's forming an oil or a fine, difficult-to-filter solid.

A1: The physical form of the precipitate can be influenced by several factors:

  • Rate of Precipitation: Rapid precipitation often leads to the formation of small, impure crystals or an oil.[3] Try to induce precipitation more slowly by gradually changing the solvent composition or temperature.

  • Solvent Choice: The choice of anti-solvent is crucial. The ideal anti-solvent should be miscible with the solvent your product is dissolved in, but your product should be insoluble in it.

  • Stirring: The rate of stirring can affect the particle size of the precipitate. Gentle stirring is often preferred.

Q2: The precipitation is incomplete, and a lot of my product remains in solution.

A2: To maximize the yield of your precipitation:

  • Optimize Solvent Ratio: You may need to add more anti-solvent to decrease the solubility of your product further.

  • Lower the Temperature: Cooling the mixture in an ice bath can often increase the amount of precipitate that forms.

  • Concentrate the Solution: If possible, you can try to remove some of the initial solvent by evaporation before adding the anti-solvent.

Scavenger Resins & Solid-Phase Extraction (SPE)

Q1: The scavenger resin is not effectively removing the target impurity.

A1: Inefficient scavenging can be due to several factors:

  • Incorrect Resin Choice: Scavenger resins are designed to react with specific functional groups.[4] Ensure you have selected a resin that is appropriate for the impurity you are trying to remove.

  • Insufficient Equivalents: You may not be using enough of the scavenger resin. Try increasing the equivalents of the resin relative to the impurity.

  • Reaction Time: The scavenging reaction may require more time to go to completion. Try increasing the reaction time or gently heating the mixture if the resin is thermally stable.

  • Solvent Effects: The efficiency of the scavenger resin can be dependent on the solvent. The solvent must swell the resin to allow access to the functional groups.

Q2: My product is being retained by the scavenger resin along with the impurity.

A2: Non-specific binding of your product to the resin can be a problem.

  • Wash the Resin: After filtering off the resin, wash it thoroughly with a suitable solvent to recover any non-covalently bound product.

  • Choose a More Selective Resin: If non-specific binding is a significant issue, you may need to screen other scavenger resins to find one with higher selectivity for the impurity.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Recrystallization

This protocol outlines the general steps for purifying a solid organic compound by recrystallization.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Test small amounts of your crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, you will need to perform a hot filtration.[2] Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization.[5] Pour the hot solution through a fluted filter paper to remove the insoluble material.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8] Do not disturb the flask during this time. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator under vacuum.

Protocol 2: Step-by-Step Guide to Flash Column Chromatography

This protocol provides a general procedure for purifying a compound using flash column chromatography.

Flash_Chromatography_Workflow start Start: Crude Mixture step1 1. Select Solvent System via TLC start->step1 step2 2. Prepare and Pack the Column with Silica Gel step1->step2 step3 3. Load the Sample onto the Column step2->step3 step4 4. Elute the Column with the Chosen Solvent step3->step4 step5 5. Collect Fractions step4->step5 step6 6. Analyze Fractions by TLC step5->step6 step7 7. Combine Pure Fractions and Evaporate Solvent step6->step7 end End: Purified Product step7->end

Caption: General workflow for flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation of your desired compound from impurities. Aim for an Rf value of around 0.2-0.4 for your product.

  • Column Preparation: Choose a column of an appropriate size. As a rule of thumb, use about 25-50 g of silica gel for every 1 g of crude material. Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of the silica gel in the chosen eluent. Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles. Allow the silica to settle, and then add a layer of sand on top of the silica bed. Drain the solvent until it is just level with the top of the sand.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample solution to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

References

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]

  • Method for the precipitation of organic compounds. (2010). Google Patents.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). ReAgent. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved from [Link]

  • METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017). 7activestudio. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]

  • A Literature Review on the Separation of Chemical Compounds. (2019). ResearchGate. Retrieved from [Link]

  • Metal Scavenger Guide. (n.d.). SopaChem. Retrieved from [Link]

  • Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight. (n.d.). NIH. Retrieved from [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). Canftech. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • Purification Methods of Organic Compounds. (2021). Research and Reviews. Retrieved from [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Preparation of Diisopropylammonium Bis(catecholato)cyclohexylsilicate. (2017). Organic Syntheses. Retrieved from [Link]

  • A Literature Review on the Separation of Chemical Compounds. (2018). ResearchGate. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. Retrieved from [Link]

  • Challenges and criteria to take into consideration when developing generic chromatographic methods. (n.d.). ResearchGate. Retrieved from [Link]

  • A Brief Review on Separation Techniques: Chromatography Techniques. (n.d.). IJFMR. Retrieved from [Link]

  • Purification Troubleshooting. (2024). Reddit. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Common sources of mistake in organic synthesis. (2023). Reddit. Retrieved from [Link]

  • What are the criteria for selecting a purification method? (n.d.). TutorChase. Retrieved from [Link]

  • Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. (2022). JoVE. Retrieved from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Separation techniques: Chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzoic Acid Derivatives

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Benzoic acid and its derivatives, widely used as active pharmaceutical ingredients (APIs), preservatives,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Benzoic acid and its derivatives, widely used as active pharmaceutical ingredients (APIs), preservatives, and key synthetic intermediates, demand robust and reliable quantification methods.[1] Cross-validation of these analytical methods is not merely a regulatory formality but a critical scientific exercise to ensure consistency and reliability across different laboratories, instruments, or even different analytical techniques.[2]

This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for analyzing benzoic acid derivatives—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It delves into the causality behind experimental choices, offers detailed protocols for cross-validation, and presents a framework for interpreting the resulting data, all grounded in authoritative regulatory standards.

The "Why" of Cross-Validation

Before delving into protocols, it's crucial to understand the purpose. An analytical method, even if fully validated in one laboratory (the "transferring unit"), may not perform identically in another (the "receiving unit") due to subtle differences in equipment, reagents, or environmental conditions. Cross-validation, or Method Transfer, is the documented process that qualifies a laboratory to use an analytical procedure that originated elsewhere, ensuring the validated state of the method is maintained.[3][4][5][6]

The objective, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is to demonstrate that a method is "suitable for its intended purpose".[7][8][9] This suitability is confirmed by evaluating key performance characteristics such as accuracy, precision, and linearity.[10] Cross-validation is essential in scenarios like transferring a method from a research and development lab to a quality control lab, in multi-site clinical studies, or when comparing a legacy method with a new one.[2]

Comparative Analysis: HPLC vs. GC for Benzoic Acid Derivatives

The choice of analytical technique is the first critical decision. For benzoic acid and its derivatives, which are polar, aromatic carboxylic acids, HPLC and GC are the primary workhorses.[11]

High-Performance Liquid Chromatography (HPLC)

Principle & Suitability: HPLC is the preferred method for the analysis of benzoic acid and its derivatives due to its simplicity, speed, and stability.[1] Reversed-phase (RP-HPLC) is ideal, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.[1][12][13][14] The separation is based on the differential partitioning of the analytes between the two phases.[1]

Causality of Experimental Choices:

  • Column Chemistry: A C18 column is the standard choice, offering sufficient hydrophobicity to retain the aromatic ring of benzoic acid derivatives.

  • Mobile Phase pH: This is the most critical parameter. Benzoic acids are weak acids. To ensure good retention and sharp, symmetrical peak shapes, the mobile phase pH must be acidic (typically pH 2.5-4.5).[1] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its affinity for the nonpolar stationary phase. An unbuffered or high pH mobile phase would lead to peak tailing and poor retention.

  • Detector: A UV detector is highly effective as the benzene ring in these compounds provides strong chromophores, allowing for sensitive detection around 230-280 nm.[14][15][16]

Gas Chromatography (GC)

Principle & Suitability: GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase. For compounds like benzoic acid, which have low volatility due to their polarity and hydrogen-bonding capacity, direct injection is often problematic.[17]

Causality of Experimental Choices:

  • Derivatization is Essential: To make benzoic acid derivatives amenable to GC analysis, a chemical derivatization step is necessary.[17][18][19] This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[17] Common derivatizing agents include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or alkylating agents.[19] This step adds complexity and a potential source of variability to the method but is required for successful analysis.[18]

  • Column & Detector: A non-polar or mid-polarity capillary column is typically used. A Flame Ionization Detector (FID) provides good sensitivity, while a Mass Spectrometer (MS) offers superior specificity and structural confirmation.[11]

The Cross-Validation Workflow

A successful cross-validation study is built on a well-defined protocol. This workflow ensures that all parameters are systematically evaluated against pre-defined acceptance criteria.

CrossValidationWorkflow A Planning & Protocol B Method Familiarization (Receiving Lab) A->B Protocol Transfer C Comparative Testing (Both Labs) B->C Analyst Training D Data Analysis & Statistical Evaluation C->D Raw Data E Final Report & Approval D->E Results Summary

Caption: A typical workflow for analytical method cross-validation.

Experimental Protocol: Cross-Validation Study

This protocol outlines a comparative study to transfer a validated HPLC method for the assay of 4-Hydroxybenzoic Acid from a Transferring Unit (TU) to a Receiving Unit (RU).

1. Objective: To demonstrate that the RU can achieve comparable, precise, and accurate results to the TU using the specified HPLC method for the quantification of 4-Hydroxybenzoic Acid.

2. Scope: This protocol applies to the cross-validation of the analytical method between the TU and RU laboratories.[20]

3. Materials & Instrumentation:

  • Reference Standard: 4-Hydroxybenzoic Acid (USP grade, ≥99.5% purity)

  • Samples: Three batches of a representative drug product placebo, spiked with the analyte at 80%, 100%, and 120% of the nominal concentration.

  • Reagents: HPLC-grade acetonitrile, methanol, and analytical grade phosphoric acid.[1]

  • Instrumentation: Calibrated HPLC systems with UV detectors in both TU and RU laboratories.[20]

4. HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)[21]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[16]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Procedure: Comparative Testing

  • Both the TU and RU analysts will analyze the same three lots of spiked samples.

  • Each sample will be prepared and analyzed in triplicate by each laboratory.[20]

  • System Suitability Tests (SST) must be performed before each analytical run and must meet the pre-defined criteria (e.g., tailing factor ≤ 1.5, theoretical plates > 2000, %RSD of 5 replicate standard injections ≤ 1.0%).

6. Data Analysis & Acceptance Criteria: The core of cross-validation lies in comparing the results from both labs against stringent, pre-defined acceptance criteria.[22]

DataComparisonLogic cluster_TU Transferring Unit (TU) cluster_RU Receiving Unit (RU) TU_Data Assay Results (n=9) Analysis Statistical Comparison (e.g., t-test, F-test) TU_Data->Analysis RU_Data Assay Results (n=9) RU_Data->Analysis Samples Identical Spiked Samples (3 Lots x 3 Levels) Samples->TU_Data Samples->RU_Data Report Comparability Assessed Analysis->Report Meets Acceptance Criteria?

Caption: Logical flow for comparing data between two laboratories.

Performance Data & Comparison

The following table summarizes hypothetical but realistic results from the cross-validation study, comparing the performance of the HPLC method between the two labs.

Validation Parameter Acceptance Criteria Transferring Unit (TU) Results Receiving Unit (RU) Results Outcome
Precision (Repeatability) RSD ≤ 2.0%0.85%1.10%Pass
Intermediate Precision Inter-lab RSD ≤ 3.0%-1.5%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.9% - 101.5%Pass
Linearity (r²) r² ≥ 0.9990.99980.9997Pass
Comparability of Means Difference ≤ 2.0%-0.9% DifferencePass

Acceptance criteria are based on typical industry standards and FDA guidance. For minor components, criteria may be wider.[23]

Conclusion and Final Recommendations

This guide demonstrates that a well-executed cross-validation study, grounded in regulatory principles like those from the ICH and FDA, is fundamental to ensuring analytical data reliability for benzoic acid derivatives.[24] While HPLC often presents a more direct analytical approach, GC remains a powerful alternative, provided the necessary derivatization step is carefully controlled and validated.

The key to a successful method transfer is a robust protocol with clearly defined acceptance criteria.[2] By systematically comparing performance characteristics like precision and accuracy, laboratories can confidently demonstrate that a method is truly "fit for purpose," regardless of where the analysis is performed. This scientific rigor underpins the quality and safety of pharmaceutical products reaching the market.

References

  • PharmaGuru. (2025, August 11).
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ResearchGate. (2025, August 6).
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • MDPI.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-(pentyloxy)benzoic Acid

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Methoxy-4-(pentyloxy)benzoic acid. However, a hallmark of scientific excellence and laboratory integrity is the...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Methoxy-4-(pentyloxy)benzoic acid. However, a hallmark of scientific excellence and laboratory integrity is the responsible management of chemical waste from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Methoxy-4-(pentyloxy)benzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be self-validating, integrating causality with actionable steps.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While 3-Methoxy-4-(pentyloxy)benzoic acid is a specialized compound, its hazard profile can be reliably inferred from its structural relatives, such as 3-methoxybenzoic acid and 4-pentyloxybenzoic acid. The primary hazards stem from its acidic nature and its form as a solid powder.

Based on data from analogous compounds, 3-Methoxy-4-(pentyloxy)benzoic acid is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation, particularly if the dust is inhaled.[1][3]

These classifications necessitate that the compound be treated as a hazardous substance, and its waste managed as hazardous chemical waste.

Property Information Source
Molecular Formula C₁₃H₁₈O₄[4]
Molecular Weight 238.28 g/mol [4]
Physical Form Solid (likely crystalline or powder)[5]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2][3]
Incompatibilities Strong bases, Oxidizing agents[2][6][7]

The carboxylic acid functional group makes this compound incompatible with bases, a reaction that can be exothermic.[8] Furthermore, like many organic compounds, it is incompatible with strong oxidizing agents. Mixing with such materials during waste collection could lead to dangerous chemical reactions.[6][7] Therefore, segregated waste streams are not just a regulatory requirement but a critical safety measure.

Regulatory Framework: Adherence to OSHA and EPA Standards

In the United States, the management of laboratory chemicals is governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA) : Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), laboratories are required to develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe removal of contaminated waste.[10] All personnel handling this waste must be trained on its hazards and the proper disposal procedures.[11]

  • Environmental Protection Agency (EPA) : The EPA regulates the disposal of hazardous waste. As the generator of the waste, the laboratory is responsible for determining if a discarded chemical is classified as hazardous and ensuring its proper disposal from generation to final treatment.[6][12] Do not wash this material into the sewer system, as this can violate environmental regulations.[6][13]

Standard Operating Procedure (SOP) for Waste Accumulation

This protocol details the collection of 3-Methoxy-4-(pentyloxy)benzoic acid waste in a satellite accumulation area within the laboratory.

Materials Required:

  • Designated hazardous waste container (glass or polyethylene), compatible with acidic organic solids. The original product container is often an excellent choice.[14]

  • Hazardous waste labels/tags as required by your institution.

  • Secondary containment bin (e.g., a plastic tub).[14][15]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, nitrile gloves, lab coat.

Protocol:

  • Container Selection: Choose a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[8][14] The material must be compatible with the chemical waste.

  • Labeling: As soon as the first quantity of waste is added, label the container.[14] The label must include the words "Hazardous Waste," the full chemical name "3-Methoxy-4-(pentyloxy)benzoic acid," and an indication of the hazards (e.g., "Irritant").[16][17]

  • Waste Addition: When adding waste, wear appropriate PPE. Avoid creating dust. If transferring powder, do so in a chemical fume hood or ventilated enclosure.[18]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[14]

  • Segregation and Containment: Store the waste container in a designated satellite accumulation area. Place the container within a secondary containment bin to prevent the spread of material in case of a leak.[14][15] Crucially, ensure this waste is stored separately from incompatible materials, especially bases and oxidizing agents.[14][19]

  • Requesting Pickup: Once the container is full, or before the accumulation time limits set by your institution are reached, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Emergency Procedures for Spills

For small, incidental spills that laboratory personnel are trained to handle:

  • Control and Alert: Alert personnel in the immediate area. Secure and control access to the spill zone.[6]

  • Assess: Evaluate the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your EHS department immediately.

  • PPE: Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills where dust is a concern, respiratory protection may be necessary.[7]

  • Cleanup: Gently moisten the spilled solid with a damp paper towel to prevent dust from becoming airborne.[6] Carefully sweep or wipe up the material and place it, along with all cleaning materials, into a designated hazardous waste container.[1][6]

  • Decontaminate: Wipe the spill area with soap and water.

  • Disposal: Ensure all contaminated cleaning materials are disposed of as hazardous waste.

Final Disposal Pathway: From Lab to Treatment

The ultimate disposal of 3-Methoxy-4-(pentyloxy)benzoic acid waste must be handled by a licensed and approved waste disposal facility.[1] The most common and effective method for this type of organic solid is high-temperature incineration, which ensures the complete destruction of the compound.[3][17] Your institution's EHS department will manage the relationship with a certified waste hauler to transport the material for final disposal.

The following diagram illustrates the complete lifecycle and decision-making process for managing this chemical waste.

G Disposal Workflow for 3-Methoxy-4-(pentyloxy)benzoic Acid cluster_0 In-Laboratory Process cluster_1 Waste Handoff & Final Disposal cluster_2 Emergency Pathway start Waste Generated characterize Characterize Waste (Solid, Irritant, Acidic) start->characterize container Select Compatible Container characterize->container label_node Label Container ('Hazardous Waste', Chemical Name) container->label_node segregate Segregate from Incompatibles (Bases, Oxidizers) label_node->segregate accumulate Store in Satellite Area (w/ Secondary Containment) segregate->accumulate full Container Full? accumulate->full full->accumulate No pickup Arrange EHS Pickup full->pickup Yes transport Transport by Licensed Hauler pickup->transport disposal Final Disposal (Approved Incineration Facility) transport->disposal spill Incidental Spill Occurs spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->accumulate

Caption: Decision workflow for the safe disposal of 3-Methoxy-4-(pentyloxy)benzoic acid.

Decontamination of Empty Containers

An empty container that previously held 3-Methoxy-4-(pentyloxy)benzoic acid must be decontaminated before it can be disposed of as non-hazardous trash.

Protocol:

  • Initial Removal: Ensure the container is as empty as possible, with all solid material transferred to a hazardous waste container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[14] Each rinse should use an amount of solvent equal to about 5-10% of the container's volume.

  • Collect Rinsate: Crucially, each of the three solvent rinses must be collected and disposed of as hazardous chemical waste.[14] This rinsate should be added to a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label.[14] The container can now be disposed of in the regular laboratory trash or glass waste.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of trustworthy and authoritative research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from Carl ROTH. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from nj.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from osha.gov. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB.de. [Link]

  • U.S. Environmental Protection Agency. (2010, December). Benzoic Acid Summary Document: Registration Review. Retrieved from regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from epa.gov. [Link]

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  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from actenviro.com. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from osha.gov. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from cleanmanagement.com. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from redox.com. [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from mcfenvironmental.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from ncbi.nlm.nih.gov. [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from scioninstruments.com. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-4-(pentyloxy)benzoic acid

Hazard Identification and Risk Assessment Understanding the "why" behind a safety protocol is critical. 3-Methoxy-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the "why" behind a safety protocol is critical. 3-Methoxy-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative. Based on its structure and data from its closest analogs, we can confidently infer its primary hazards.[2][3] The molecule combines a carboxylic acid function, known for causing irritation, with a fine solid form that can be easily inhaled.

Inferred GHS Hazard Classification:

Hazard ClassCategoryHazard StatementRationale from Analogs
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationData for 4-(pentyloxy)benzoic acid and 3-methoxybenzoic acid consistently show this classification.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBoth parent analogs are classified as serious eye irritants.[1][2][3] Fine dusts can cause significant mechanical and chemical irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationThis is a standard classification for powdered organic acids that can be easily inhaled.[2][3]
Acute Oral ToxicityCategory 4H302: Harmful if swallowedInferred from the safety data for 3-methoxybenzoic acid.[1]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Always prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood.[4] This contains dusts and vapors at the source, protecting your breathing zone. Ensure eyewash stations and safety showers are immediately accessible.[1]

  • Administrative Controls : All personnel must be trained on the specific hazards outlined in this guide.[5] Clearly label all containers.[6] Never work alone when handling hazardous materials. Restrict access to the handling area and prohibit eating, drinking, or smoking.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific task being performed. Failure to use correct PPE can result in immediate injury.[9][10]

Core PPE Requirements:

  • Eye and Face Protection :

    • Minimum Requirement : Chemical safety goggles are mandatory at all times when handling the compound in solid or solution form.[9][11] They provide a 360-degree seal to protect from dust and splashes.

    • Enhanced Protection : When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles. A face shield alone is not adequate protection.[4][11]

  • Hand Protection :

    • Glove Type : Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or holes before use.

    • Glove Technique : Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste and wash hands thoroughly with soap and water after any handling procedure.[7][12]

  • Body Protection :

    • A full-length laboratory coat is required to protect skin and personal clothing.[13]

    • For tasks involving large quantities or significant spill risk, consider a chemical-resistant apron over the lab coat.[11]

    • Ensure legs and feet are fully covered; closed-toe shoes are mandatory.

  • Respiratory Protection :

    • When handled inside a certified fume hood, additional respiratory protection is typically not required.

    • In the event of a large spill or if engineering controls are not available or fail, a NIOSH-approved respirator with an appropriate particulate filter would be necessary. A written respiratory protection program must be in place for such scenarios.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Prepare to Handle 3-Methoxy-4-(pentyloxy)benzoic acid task What is the task? start->task solid Weighing/Transferring Solid (<10g) task->solid Solid solution Handling Dilute Solution task->solution Solution large_qty Handling Large Qty (>10g) or Risk of Splash task->large_qty Large Scale ppe_base Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles solid->ppe_base solution->ppe_base ppe_enhanced Required PPE: - Lab Coat + Apron - Nitrile Gloves - Safety Goggles - Face Shield large_qty->ppe_enhanced

Caption: PPE selection workflow based on the handling task.

Operational Plan: Step-by-Step Handling of Solid Compound

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

  • Preparation : Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).

  • Don PPE : Put on all required PPE as determined by the workflow diagram above (lab coat, safety goggles, gloves).[14]

  • Weighing : Perform all weighing and transfer operations on a disposable work surface (e.g., bench paper) inside the fume hood to contain any minor spills.

  • Handling : Handle the solid gently to avoid creating airborne dust.[7][15] Do not dry sweep; use gentle scooping motions.[5]

  • Container Management : Keep the primary container tightly sealed when not in use.[1][7]

  • Post-Handling : After completing the task, wipe down the work surface and any equipment with a damp cloth. Dispose of all contaminated disposable materials (gloves, weigh paper, bench paper) in a designated hazardous waste container.

  • Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[5][13]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is vital.

Exposure Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][5] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[1]

Spill Response Plan: The response protocol depends on the scale of the spill. Avoid generating dust at all costs.

Spill Response Workflow

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<5g) Contained in Fume Hood assess->small_spill Small large_spill Large Spill (>5g) or Outside Hood assess->large_spill Large action_small 1. Ensure Full PPE is Worn 2. Gently cover with damp paper towel to avoid dust. 3. Scoop material into waste container. 4. Wipe area, dispose of all materials as hazardous waste. small_spill->action_small action_large 1. Evacuate immediate area. 2. Alert colleagues and supervisor. 3. Call Emergency Response. 4. Secure area to prevent entry. large_spill->action_large

Caption: Logical flow for responding to a chemical spill.

Disposal Plan

All waste containing 3-Methoxy-4-(pentyloxy)benzoic acid, whether solid, in solution, or as contaminated materials (e.g., gloves, paper towels), must be treated as hazardous chemical waste.[1][13]

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container.[16] Do not mix with incompatible waste streams.

  • Labeling : The waste container label must include the full chemical name and associated hazards (Irritant).[6]

  • Ether Precaution : As this molecule contains an ether linkage, there is a theoretical long-term risk of peroxide formation. While this risk is lower for aromatic ethers than for aliphatic ethers like diethyl ether, it is a best practice to manage stocks to prevent long-term storage.[17] Waste should not be stored for extended periods.

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Do not pour down the drain or dispose of in regular trash.[5][15] Aromatic compounds often require high-temperature incineration.

References

  • Fisher Scientific, Safety Data Sheet: 3-Methoxybenzoic acid.

  • New Jersey Department of Health, Hazardous Substance Fact Sheet: Benzoic Acid.

  • PubChem, National Institutes of Health, Compound Summary: Benzoic acid, 4-(pentyloxy)-.

  • Carl ROTH, Safety Data Sheet: Benzoic acid.

  • ChemicalBook, Safety Data Sheet: 3-Methoxy-4-methylbenzoic acid.

  • Fisher Scientific, Safety Data Sheet: 4-n-Pentyloxybenzoic acid.

  • Santa Cruz Biotechnology, Inc., Product Page: 3-Methoxy-4-(pentyloxy)benzoic acid.

  • Chemsafe, 10 Tips for Working Safely with Corrosives.

  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste.

  • DENIOS, Managing Corrosive Substances: Safety Protocols for Businesses.

  • Alpha Resources LLC, Safety Data Sheet: BENZOIC ACID.

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  • ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles.

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